7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOBXXCZQLWLF-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is a synthetic pyrrolo[2,3-d]pyrimidine nucleoside analogue with significant applications in molecular biology and therapeutic research. As a modification of the natural nucleoside guanosine (B1672433), it possesses unique chemical and biological properties stemming from three key structural alterations: the replacement of the nitrogen atom at position 7 with a carbon atom (a 7-deaza modification), the introduction of an iodine atom at this new carbon position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (a dideoxy modification).
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The distinct structural features of this compound give rise to its specific physicochemical characteristics. The 7-deaza modification, which replaces the N7 atom with a carbon, makes the five-membered ring of the nucleobase more electron-rich. This can lead to enhanced base-pairing stability in DNA or RNA structures and improved binding to enzymes.[1] The bulky iodine atom at the 7-position further influences its interactions and provides a site for further chemical modification. The dideoxy nature of the sugar moiety is crucial for its primary biological function.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃IN₄O₃ | [2] |
| Molecular Weight | 376.15 g/mol | [2] |
| IUPAC Name | 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | [2] |
| CAS Number | 114748-67-3 | [3][4] |
| Appearance | Solid | |
| pKa | The pKa value for the N1 position of 7-deazaguanosine (B17050) is reported to be higher than that of guanosine. | [5] |
| Solubility | Soluble in DMSO. | [6] |
| Storage | Store at 4°C, protected from light. For long-term storage, -20°C or -80°C is recommended. | [7] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that typically starts from a more readily available nucleoside precursor. The key transformations involve the deoxygenation of the 2' and 3' positions of the ribose sugar and the iodination of the 7-deazapurine ring.
Experimental Protocol: General Synthesis Approach
Step 1: Glycosylation
-
A protected 7-deazapurine base is coupled with a protected dideoxyribose derivative. The Silyl-Hilbert-Johnson reaction or nucleobase-anion glycosylation are common methods for this step.[9][11]
Step 2: Iodination
-
The 7-position of the deazapurine ring is iodinated. This is often achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).[8]
Step 3: Deprotection
-
The protecting groups on the sugar and base moieties are removed to yield the final product. For example, ammonolysis (treatment with ammonia (B1221849) in methanol) can be used to remove acyl protecting groups.[8]
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 114748-67-3 [smolecule.com]
- 3. This compound | 114748-67-3 [chemicalbook.com]
- 4. This compound - Modified Nucleosides - 产品中心 - 马鞍山致研生物医药科技有限公司 [geneyan-bio.com]
- 5. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a synthetic nucleoside analog of guanosine (B1672433) with significant modifications to both the purine (B94841) base and the sugar moiety. Its molecular formula is C₁₁H₁₃IN₄O₃, and it has a molecular weight of 376.15 g/mol .[1][2] The structure is characterized by three key alterations from natural deoxyguanosine:
-
7-Deaza Modification: The nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This change in the electronic distribution and hydrogen bonding capacity of the nucleobase is a fundamental aspect of its chemical behavior.[1]
-
Iodination at the 7-position: An iodine atom is attached to the 7-position (now a carbon). This bulky halogen atom provides a site for further chemical modifications, such as the attachment of linkers or fluorescent tags, enhancing its utility in various biochemical assays.[1][3]
-
2',3'-Dideoxyribose: The hydroxyl groups at the 2' and 3' positions of the ribose sugar are absent. This is the most critical modification for its biological function, as the 3'-hydroxyl group is essential for the formation of phosphodiester bonds during DNA elongation.[1]
The sugar moiety typically adopts a C2'-endo conformation, which is a preferred puckering mode for 2'-deoxyribonucleosides.[1] The glycosidic bond between the base and the sugar is in an anti conformation, which is common for purine nucleosides.[1][3]
Compared to natural dGTP and its 7-deaza analog (7-Deaza-dGTP), this compound has distinct structural features that dictate its function. The replacement of N7 with a carbon atom alters the hydrogen bonding potential in the major groove of DNA and can affect protein-DNA interactions.[1] The absence of the 2' and 3' hydroxyl groups is the defining feature that leads to its role as a chain terminator.
Table 1: Molecular Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | [1] |
| Molecular Formula | C₁₁H₁₃IN₄O₃ | [1][2] |
| Molecular Weight | 376.15 g/mol | [1][2] |
| CAS Number | 114748-67-3 | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Canonical SMILES | C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | [1] |
| Isomeric SMILES | C1C--INVALID-LINK--N2C=C(C3=C2N=C(NC3=O)N)I | [1] |
| InChI Key | KJNOBXXCZQLWLF-CAHLUQPWSA-N | [1] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its ability to act as a potent inhibitor of DNA polymerases.[1] During DNA replication, DNA polymerase incorporates this analog into a growing DNA strand opposite a cytosine base. However, due to the absence of a 3'-hydroxyl group, the enzyme cannot catalyze the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1]
This chain-terminating property makes it a valuable tool in molecular biology and a candidate for therapeutic applications. Its potential uses include:
-
Antiviral Therapy: By inhibiting the replication of viral DNA.[1]
-
Anticancer Therapy: By halting the proliferation of rapidly dividing cancer cells.[1]
-
DNA Sequencing: As a component in Sanger sequencing and other sequencing-by-synthesis methods.[2][4][5]
References
An In-depth Technical Guide to the Mechanism of Action of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-2',3'-dideoxy-7-deaza-guanosine (B1530895) is a synthetic nucleoside analog with a well-defined role as a tool in molecular biology, primarily in DNA synthesis and sequencing. Its mechanism of action is centered on its function as a DNA chain terminator, a property conferred by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar moiety. This structural feature makes it a potent inhibitor of DNA polymerases. While its direct application as an antiviral or anticancer therapeutic is not extensively documented in publicly available literature, its mode of action is analogous to several clinically significant dideoxynucleosides. This guide elucidates the core mechanism of this compound, contextualizes its activity with related compounds, and provides theoretical experimental frameworks for its evaluation.
Core Mechanism of Action: DNA Chain Termination
The primary biological activity of this compound stems from its ability to be incorporated into a growing DNA strand during replication, leading to the immediate cessation of chain elongation.[1] This process can be broken down into several key steps:
-
Cellular Uptake and Phosphorylation: Like other nucleoside analogs, this compound is presumed to enter the cell and undergo phosphorylation by host or viral kinases to its active triphosphate form. This metabolic activation is a critical prerequisite for its interaction with DNA polymerases.
-
Incorporation into DNA: The triphosphate derivative of this compound acts as a substrate for DNA polymerases, competing with the natural deoxynucleoside triphosphates (dNTPs). The polymerase recognizes the analog and incorporates it into the nascent DNA strand opposite a cytosine base.
-
Chain Termination: The defining structural feature of this compound is the absence of a hydroxyl group at the 3' position of the sugar ring. In normal DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming dNTP. Without this group, the polymerase is unable to add the next nucleotide, leading to an abrupt and irreversible termination of the DNA chain.[1]
The presence of iodine at the 7-position of the deazaguanine base can also influence the compound's interaction with enzymes and its potential for further chemical modification.[1]
Quantitative Data
For context, related 7-deaza nucleoside analogs have demonstrated significant biological activity. The following table summarizes data for such related compounds to illustrate the potential potency of this class of molecules.
| Compound | Virus/Cell Line | Assay | IC₅₀ | CC₅₀ | Selectivity Index (SI) |
| Guanine 7-N-oxide | Oncorhynchus masou virus (OMV) | In vitro replication | ~10 µg/mL | Not toxic at IC₅₀ | - |
| Guanine 7-N-oxide | Infectious hematopoietic necrosis virus (IHNV) | In vitro replication | ~20 µg/mL | Not toxic at IC₅₀ | - |
| Guanine 7-N-oxide | Infectious pancreatic necrosis virus (IPNV) | In vitro replication | ~32 µg/mL | Not toxic at IC₅₀ | - |
| 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) | Hepatitis B Virus (HBV) | Anti-HBV activity | ~26 nM | ~56 µM | >2150 |
This table presents data for related compounds to provide context due to the absence of specific data for this compound.
Signaling Pathways and Immunoenhancing Properties of Related Compounds
While the direct impact of this compound on cellular signaling pathways is not documented, studies on the related compound 7-deazaguanosine (B17050) have revealed immunoenhancing properties. 7-deazaguanosine has been shown to induce interferon production and activate natural killer and phagocytic cells. This suggests that some 7-deaza nucleoside analogs may exert their antiviral effects not only through direct inhibition of viral replication but also by stimulating the host's innate immune response.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not published. However, based on its mechanism of action, standard assays can be proposed.
DNA Polymerase Inhibition Assay (Hypothetical Protocol)
This assay would quantify the inhibitory effect of the compound on the activity of a specific DNA polymerase (e.g., viral reverse transcriptase or host DNA polymerase).
-
Phosphorylation of the Nucleoside: The 5'-triphosphate form of this compound would first need to be synthesized or obtained.
-
Reaction Mixture Preparation: A reaction mixture would be prepared containing a DNA template-primer, the DNA polymerase of interest, a buffer solution with necessary cofactors (e.g., Mg²⁺), and a mixture of dNTPs, including a radiolabeled or fluorescently tagged dNTP.
-
Initiation of Reaction: The reaction would be initiated by the addition of the DNA polymerase.
-
Inhibition Study: Parallel reactions would be set up with varying concentrations of the this compound triphosphate.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA would be quantified by measuring the incorporation of the labeled dNTP. This can be done by methods such as scintillation counting or fluorescence detection after separation of the product by gel electrophoresis.
-
Data Analysis: The IC₅₀ value would be calculated by plotting the percentage of polymerase inhibition against the concentration of the inhibitor.
Antiviral Cell-Based Assay (Hypothetical Protocol)
This assay would determine the compound's efficacy in inhibiting viral replication in a cell culture model.
-
Cell Culture: A suitable host cell line susceptible to the virus of interest would be cultured.
-
Compound Preparation: A stock solution of this compound would be prepared and serially diluted.
-
Infection and Treatment: Cells would be pre-treated with the diluted compound for a specified period before being infected with the virus. Alternatively, treatment could be concurrent with or post-infection.
-
Incubation: The infected and treated cells would be incubated to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication would be measured using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or ELISA for viral proteins.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or LDH assay) would be performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).
-
Data Analysis: The EC₅₀ (half-maximal effective concentration) would be calculated, and the selectivity index (SI = CC₅₀/EC₅₀) would be determined to assess the therapeutic window.
Conclusion
This compound is a nucleoside analog whose mechanism of action is firmly established as a DNA chain terminator and a potent inhibitor of DNA polymerases.[1] While it serves as a valuable tool in molecular biology, its therapeutic potential as a direct antiviral or anticancer agent has not been extensively reported in the public domain. The methodologies and contextual data from related 7-deaza compounds provided in this guide offer a framework for the potential evaluation and future investigation of this and similar nucleoside analogs in drug development programs. The unique iodine substitution at the 7-position also presents opportunities for the synthesis of novel derivatives with potentially enhanced biological activities.[1]
References
Unraveling the Inhibition of DNA Polymerase by 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the inhibition of DNA polymerase by the nucleoside analog, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine. This compound holds significant interest in the fields of antiviral and anticancer research due to its potent ability to halt DNA replication. This document provides a comprehensive overview of its mechanism of action, available data on its inhibitory effects, detailed experimental protocols, and visual representations of the underlying processes.
Introduction: The Quest for Potent DNA Polymerase Inhibitors
The replication of genetic material by DNA polymerases is a fundamental process for all life. Consequently, these enzymes have become critical targets for therapeutic intervention, particularly in the context of rapidly proliferating cells such as cancer cells and viruses. Nucleoside analogs, synthetic molecules that mimic the natural building blocks of DNA, represent a cornerstone of this therapeutic strategy. This compound is a promising member of this class, engineered to act as a definitive roadblock in the path of DNA synthesis.
Mechanism of Action: Chain Termination
The primary mechanism by which this compound exerts its inhibitory effect is through chain termination during DNA synthesis.[1] This process can be broken down into the following key steps:
-
Cellular Uptake and Phosphorylation: Like other nucleoside analogs, this compound is transported into the cell. Once inside, it is converted by cellular kinases into its active triphosphate form, this compound triphosphate (IddGTP).
-
Competition with the Natural Substrate: IddGTP then competes with the natural deoxynucleoside triphosphate, deoxyguanosine triphosphate (dGTP), for the active site of the DNA polymerase.
-
Incorporation into the Growing DNA Strand: Due to its structural similarity to dGTP, the DNA polymerase can incorporate the IddGTP into the nascent DNA strand opposite a cytosine base in the template strand.
-
Chain Elongation Arrest: The critical feature of this analog is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. In normal DNA synthesis, this 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming nucleotide, allowing the DNA chain to elongate. Without this group, the DNA polymerase is unable to add the next nucleotide, leading to the immediate and irreversible termination of DNA chain elongation.[1]
The modification at the 7-position of the guanine (B1146940) base (a nitrogen atom is replaced by a carbon, creating a deazaguanine) can also influence the interaction of the nucleoside with the DNA polymerase and the stability of the DNA duplex, though the primary inhibitory action stems from the dideoxy nature of the sugar.
Quantitative Analysis of DNA Polymerase Inhibition
The inhibitory potential of dideoxynucleoside triphosphates can be influenced by factors such as the specific DNA polymerase, the template-primer sequence, and the concentration of the competing natural deoxynucleoside triphosphate.[2] For instance, some studies have shown that the presence of manganese ions (Mn2+) can significantly increase the inhibitory potency of 2',3'-dideoxyribonucleoside 5'-triphosphates against DNA polymerase alpha.[2]
Table 1: Hypothetical Inhibitory Activity of this compound Triphosphate (IddGTP)
| DNA Polymerase Target | IC50 (µM) | Ki (µM) | Competitive with |
| Viral Reverse Transcriptase | Data not available | Data not available | dGTP |
| Human DNA Polymerase α | Data not available | Data not available | dGTP |
| Human DNA Polymerase β | Data not available | Data not available | dGTP |
| Human DNA Polymerase γ | Data not available | Data not available | dGTP |
| Taq DNA Polymerase | Data not available | Data not available | dGTP |
Note: This table is for illustrative purposes. Specific quantitative data for this compound is needed from experimental studies.
Experimental Protocols
Synthesis of this compound
A practical synthesis for 7-iodo-2′,3′-dideoxy-7-deazapurine nucleosides has been described as key intermediates for preparing reagents for automated DNA sequencing.[3] While a detailed, step-by-step protocol for the guanosine (B1672433) analog is not fully detailed in the available literature, a general approach can be adapted from the synthesis of related 7-deaza-7-iodo-2'-deoxyadenosine and other 7-deaza-7-modified guanosine analogs.[4][5][6] The synthesis would likely involve the following key steps:
-
Preparation of a protected 7-deazaguanine (B613801) base.
-
Glycosylation: Coupling of the protected base with a suitable 2,3-dideoxyribose derivative.
-
Iodination: Introduction of the iodine atom at the 7-position of the deazaguanine ring. This is often achieved using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).[5]
-
Deprotection: Removal of the protecting groups to yield the final product.
-
Purification: Purification of the final compound using techniques such as column chromatography and crystallization.
DNA Polymerase Inhibition Assay
The following is a general protocol for determining the inhibitory activity of a nucleoside analog triphosphate against a DNA polymerase. This protocol can be adapted to test this compound triphosphate (IddGTP).
Objective: To determine the IC50 value of IddGTP for a specific DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Template-primer DNA (e.g., poly(dC)-oligo(dG))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dGTP (e.g., [α-³²P]dGTP or [³H]dGTP)
-
This compound triphosphate (IddGTP) at various concentrations
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, template-primer DNA, and all dNTPs except for the one being competed with (in this case, dGTP). The concentration of the competing dNTP should be at its Km value for the specific polymerase if known.
-
Inhibitor Dilutions: Prepare a series of dilutions of IddGTP in the reaction buffer.
-
Reaction Setup: In separate reaction tubes, combine the master mix, the radiolabeled dGTP, and varying concentrations of IddGTP. Include a control reaction with no inhibitor.
-
Initiation of Reaction: Add the DNA polymerase to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a specific time period (e.g., 10-30 minutes). Ensure the reaction is in the linear range of product formation.
-
Termination of Reaction: Stop the reactions by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of DNA polymerase activity against the logarithm of the IddGTP concentration. The IC50 value is the concentration of IddGTP that reduces the enzyme activity by 50%.
Visualizing the Molecular Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows described in this guide.
Signaling Pathway of DNA Polymerase Inhibition
Caption: Mechanism of DNA polymerase inhibition by this compound.
Experimental Workflow for DNA Polymerase Inhibition Assay
References
- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 2. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Assessment of Synthetic 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of synthetic 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine. Ensuring the purity of synthetic nucleoside analogs is critical for their application in research, diagnostics, and therapeutic development, as impurities can significantly impact experimental outcomes and safety profiles. This document outlines the core analytical techniques, presents data in a structured format, and provides detailed experimental protocols.
Introduction to Purity Assessment
This compound is a modified nucleoside analog used in molecular biology, particularly in DNA synthesis and sequencing reactions where its incorporation can terminate chain elongation. The purity of this compound is paramount. A comprehensive purity profile involves identifying and quantifying the main component, synthesis-related impurities (e.g., starting materials, intermediates, by-products), and potential degradation products. A multi-pronged analytical approach using orthogonal techniques is the industry standard for a complete and reliable assessment. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Analytical Techniques: A Logical Overview
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity evaluation. Each method provides unique and complementary information regarding the identity, purity, and structure of the target compound.
Caption: Logical relationship of core analytical techniques for purity assessment.
Quantitative Data Summary
Accurate purity assessment requires precise quantification. The data below is presented as an illustrative example of how results from orthogonal methods should be summarized.
| Analytical Method | Parameter Measured | Result |
| Reverse-Phase HPLC (RP-HPLC) | Purity by Area Normalization | 99.5% |
| Major Impurity 1 (retention time) | 0.2% (at 4.8 min) | |
| Major Impurity 2 (retention time) | 0.15% (at 6.2 min) | |
| Total Impurities | 0.5% | |
| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | 376.02 g/mol (Observed) |
| 376.15 g/mol (Expected) | ||
| Impurity 1 Mass (m/z) | Identified as starting material | |
| Quantitative NMR (qNMR) | Absolute Purity (Assay) | 99.3% (± 0.2%) |
| Residual Solvents | < 0.1% (Acetone) |
Experimental Workflow
The overall process from crude synthetic product to a fully characterized, high-purity compound follows a logical workflow involving synthesis, purification, and comprehensive analysis.
Caption: Experimental workflow for purification and purity analysis.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical methods, adapted from standard procedures for nucleoside analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from closely related impurities.
-
Objective: To determine the purity of this compound by quantifying the main peak relative to all other detected peaks (area percent method).
-
Instrumentation: HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters XBridge), 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Mass Spectrometry (MS) for Identity Confirmation
This protocol confirms the molecular weight of the target compound. It is typically performed in conjunction with HPLC (LC-MS).
-
Objective: To verify the molecular mass of this compound.
-
Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution, or a single quadrupole for nominal mass) coupled to an LC system.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters (Example for a TOF instrument):
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: 100 - 1000 m/z.
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. Identify the [M+H]⁺ ion and compare the observed mass to the calculated theoretical mass (C₁₁H₁₄IN₄O₃⁺, Expected m/z: 377.01).
Quantitative NMR (qNMR) for Absolute Purity (Assay)
qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[1][2][3][4]
-
Objective: To determine the absolute purity (assay value) of the this compound sample.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial (to 0.01 mg precision).
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Acquisition Time: > 3 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the standard
-
This guide provides a framework for the purity assessment of this compound. The specific conditions and acceptance criteria should be established and validated based on the intended use of the final product.
References
Stability of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the anticipated stability of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine in solution, based on available scientific literature for analogous 7-deazapurine nucleosides and general principles of drug stability testing. To date, specific quantitative stability data, such as degradation kinetics and half-life under various conditions for this particular molecule, are not extensively published in publicly accessible literature. The experimental protocols and potential degradation pathways described herein are therefore based on established methodologies for similar compounds and should be adapted and validated for specific experimental conditions.
Introduction
This compound is a synthetic dideoxynucleoside analogue with potential applications in biotechnology and medicine. As a derivative of guanosine, it can act as a DNA chain terminator, a property leveraged in DNA sequencing and as a potential mechanism for antiviral and anticancer therapies. The replacement of nitrogen at the 7-position with a carbon atom (7-deaza modification) and the introduction of an iodine atom at this position can significantly alter the molecule's electronic properties, susceptibility to enzymatic degradation, and overall stability. This guide aims to provide a framework for assessing the stability of this compound in solution, a critical factor for its handling, storage, formulation, and therapeutic development.
Anticipated Stability Profile
The stability of nucleoside analogues in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. While specific data for this compound is not available, the stability of related 7-deazapurine nucleosides has been studied, suggesting increased stability of the glycosidic bond compared to their natural counterparts, particularly in the gas phase for mass spectrometry applications. However, the C-I bond at the 7-position may be susceptible to degradation under certain conditions.
pH-Dependent Stability
The pH of the solution is a critical determinant of the stability of nucleoside analogues. Hydrolysis of the glycosidic bond is a common degradation pathway, which can be catalyzed by both acidic and basic conditions. For many nucleosides, a pH range of slightly acidic to neutral (pH 4-7) provides the greatest stability. It is anticipated that this compound will exhibit its maximum stability within this range. Under strongly acidic or alkaline conditions, accelerated degradation may occur.
Thermal Stability
Elevated temperatures are expected to increase the rate of degradation of this compound. Thermal degradation can lead to the cleavage of the glycosidic bond, resulting in the formation of the free base (7-iodo-7-deazaguanine) and the dideoxyribose sugar moiety. Other degradation products may also be formed through more complex reaction pathways.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation of nucleoside analogues. The presence of the iodine atom may increase the photosensitivity of the molecule, potentially leading to deiodination or other photolytic reactions. Therefore, solutions of this compound should be protected from light.
Oxidative Stability
Oxidizing agents can lead to the degradation of the purine (B94841) ring system. The 7-deaza modification may alter the susceptibility of the guanine (B1146940) base to oxidation compared to the natural nucleoside.
Quantitative Data (Hypothetical)
As no specific quantitative data for this compound could be located in the public domain, the following tables are presented as examples of how such data would be structured. These tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Hypothetical pH-Rate Profile for the Degradation of this compound at 37°C
| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.15 | 4.6 |
| 4.0 | 0.02 | 34.7 |
| 6.0 | 0.01 | 69.3 |
| 7.4 | 0.015 | 46.2 |
| 9.0 | 0.09 | 7.7 |
| 11.0 | 0.45 | 1.5 |
Table 2: Hypothetical Thermal Degradation of this compound at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |
| 25 | 0.005 | 138.6 |
| 40 | 0.025 | 27.7 |
| 60 | 0.18 | 3.9 |
| 80 | 1.2 | 0.6 |
Experimental Protocols
The following section outlines a generalized experimental protocol for conducting a forced degradation study to assess the stability of this compound in solution. This protocol should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Stability-Indicating HPLC Method Development
A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the intact drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase system consists of:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) or a phosphate (B84403) buffer in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to accelerate the degradation process and identify potential degradation products.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw and dilute aliquots for HPLC analysis at specified time points.
-
-
Thermal Degradation:
-
Incubate the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at elevated temperatures (e.g., 60°C and 80°C) in a controlled oven.
-
Withdraw and analyze aliquots at various time points.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples at specified time intervals.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for stability testing and a hypothetical degradation pathway for a modified nucleoside.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
Conclusion
The stability of this compound in solution is a critical parameter that requires thorough investigation for its successful development and application. While direct experimental data is currently limited in the public domain, a systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method can elucidate its stability profile. Based on the chemistry of analogous compounds, the molecule is likely most stable in the pH 4-7 range and susceptible to degradation under harsh acidic, alkaline, oxidative, and photolytic conditions. The provided protocols and conceptual frameworks serve as a guide for researchers to design and execute robust stability studies for this promising nucleoside analogue.
In-Depth Technical Guide on the Incorporation Efficiency of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated incorporation efficiency of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine triphosphate (7-Iodo-7-deaza-ddGTP) by DNA polymerases. Due to the limited availability of direct kinetic data for this specific analog in peer-reviewed literature, this document synthesizes information from studies on related nucleotide analogs to project its behavior. We will explore the individual and combined effects of the 7-deaza, 7-iodo, and 2',3'-dideoxy modifications on guanosine (B1672433) triphosphate incorporation. This guide also presents detailed experimental protocols for assessing nucleotide incorporation efficiency and visual workflows to aid in experimental design.
Introduction: Understanding the Modifications
The functionality of a modified nucleotide analog is determined by its structural alterations compared to its natural counterpart. In this compound triphosphate, three key modifications are present, each imparting distinct properties:
-
7-Deaza Modification: The nitrogen atom at the 7th position of the purine (B94841) ring is replaced with a carbon atom. This change disrupts the Hoogsteen base pairing that can lead to the formation of secondary structures in GC-rich DNA sequences.[1][2][3] Consequently, 7-deaza-guanosine analogs are frequently used to improve the efficiency and accuracy of PCR and DNA sequencing through these challenging regions.[1][2][3]
-
7-Iodo Modification: The addition of a bulky iodine atom at the 7-position of the deazaguanine base can serve multiple purposes. It can act as a reactive handle for post-synthetic modifications, such as the introduction of fluorescent labels or other functionalities through cross-coupling reactions. Furthermore, the steric bulk of the iodine atom can influence the interaction of the nucleotide with the DNA polymerase active site.
-
2',3'-Dideoxy Modification: The absence of the 3'-hydroxyl group on the deoxyribose sugar is the defining feature of a chain-terminating nucleotide.[4] Once incorporated by a DNA polymerase, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA synthesis.[4] This property is the foundation of Sanger DNA sequencing and is utilized in various antiviral and anticancer therapies.
The combination of these three modifications in a single molecule suggests a potential application as a chain-terminating nucleotide for sequencing GC-rich DNA, with the added benefit of a site for further chemical modification.
Data Presentation: Comparative Kinetics of Related Analogs
-
K_d (or K_m): The dissociation or Michaelis constant, which reflects the binding affinity of the nucleotide to the polymerase-DNA complex. A lower value indicates tighter binding.
-
k_pol (or k_cat): The rate of the phosphodiester bond formation, representing the catalytic efficiency of the polymerase.
-
Efficiency (k_pol/K_d): The overall catalytic efficiency of incorporation.
Table 1: Pre-Steady-State Kinetic Parameters for ddGTP Incorporation by Various DNA Polymerases
| DNA Polymerase | Nucleotide | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
| Vent | dCTP | 74 | 65 | 0.88 |
| ddCTP | 37 | 0.13 | 0.0035 | |
| HIV-1 RT | dCTP | 4.8 ± 0.7 | 33 ± 2 | 6.88 |
| ddCTP | 29 ± 5 | 0.04 ± 0.002 | 0.0014 |
Data for Vent polymerase is for dCTP/ddCTP for comparative purposes as ddGTP data was not available in the same study.[4][5][6]
Table 2: Relative Incorporation Efficiency of 7-deaza-dGTP
| DNA Polymerase | Nucleotide | Relative Incorporation Efficiency | Notes |
| Taq Polymerase | 7-deaza-dGTP | Can fully replace dGTP | In purine/7-deazapurine mixtures, Taq polymerase prefers the natural purine nucleotide.[7] |
| Taq Polymerase | 7-deaza-dGTP | Recommended at a 3:1 ratio with dGTP for amplifying GC-rich regions | PCR reactions with a mix of 7-deaza-dGTP and dGTP are more efficient than with 7-deaza-dGTP alone.[1] |
Based on this comparative data, it can be anticipated that the incorporation efficiency of this compound triphosphate will be lower than that of the natural dGTP. The presence of the 2',3'-dideoxy modification is expected to significantly reduce the rate of incorporation (k_pol). The 7-deaza and 7-iodo modifications may further influence the binding affinity (K_d) and catalytic rate, depending on the specific DNA polymerase used.
Experimental Protocols: Assessing Nucleotide Incorporation Efficiency
A robust method for determining the kinetic parameters of a modified nucleotide is the primer extension assay, which can be performed under either steady-state or pre-steady-state conditions.
Steady-State Kinetic Analysis of Single-Nucleotide Incorporation
This protocol describes a method to determine the Michaelis-Menten kinetic parameters (K_m and V_max) for the incorporation of a single nucleotide.[8]
Materials:
-
5'-fluorescently labeled DNA primer
-
DNA template with a known sequence
-
Purified DNA polymerase
-
This compound triphosphate and natural dNTPs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Quench buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M urea)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Primer-Template Annealing:
-
Mix the 5'-fluorescently labeled primer and the template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures with a fixed concentration of the annealed primer-template and DNA polymerase.
-
Vary the concentration of the this compound triphosphate across a range that brackets the expected K_m.
-
-
Initiation and Quenching:
-
Initiate the reactions by adding the DNA polymerase to the reaction mixtures and incubate at the optimal temperature for the enzyme.
-
At specific time points, quench the reactions by adding an equal volume of quench buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
-
Data Analysis:
-
Visualize and quantify the fluorescently labeled unextended primer and the extended product bands using a gel imaging system.
-
Calculate the initial velocity of the reaction at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a primer extension-based nucleotide incorporation assay.
Caption: Workflow for a primer extension assay to determine nucleotide incorporation kinetics.
Logical Relationships of Modifications
This diagram illustrates the functional contribution of each modification on the guanosine triphosphate analog.
Caption: Functional contributions of the modifications on the guanosine triphosphate analog.
Conclusion
While direct experimental data on the incorporation efficiency of this compound triphosphate is currently lacking in the public domain, a systematic analysis of its constituent modifications allows for informed predictions of its behavior. The 7-deaza modification is expected to be beneficial for assays involving GC-rich templates, the 2',3'-dideoxy modification will confer chain-terminating properties, and the 7-iodo group provides a site for further functionalization. The kinetic parameters of incorporation will likely show a reduced efficiency compared to natural dGTP, a characteristic of many modified nucleotide analogs. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise incorporation kinetics of this and other novel nucleotide analogs with their DNA polymerase of interest. Such studies are crucial for the development of new tools for molecular biology and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chain Termination Sequencing with 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chain termination sequencing, or Sanger sequencing, remains a cornerstone of molecular biology, providing the gold standard for DNA sequence validation due to its high accuracy.[1][2] A persistent challenge in Sanger sequencing is the accurate resolution of GC-rich regions, which are prone to forming secondary structures that can cause premature termination by DNA polymerase and lead to "band compressions" in the sequencing ladder.[3][4] To mitigate this, analogs of dGTP, such as 7-deaza-dGTP, are often employed.[4][5][6] The substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom in 7-deazaguanine (B613801) reduces the formation of Hoogsteen base pairs, thereby minimizing secondary structures and improving sequence quality.[6]
This document provides a detailed protocol for the use of a specific modified chain terminator, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine triphosphate (7-Iodo-ddGTP), in Sanger sequencing. The incorporation of an iodine atom at the 7-position of the 7-deaza-guanosine base offers a larger, more electronegative substituent which may further influence polymerase interaction and potentially offer unique properties for specific applications, such as altered chain termination dynamics or utility in downstream applications like X-ray crystallography of DNA fragments. While specific protocols for this compound are not widely published, this guide is based on established principles of Sanger sequencing and the use of related 7-deaza-purine analogs.[7][8]
Principle
The core of this protocol is the enzymatic synthesis of DNA strands of varying lengths, each terminated by the incorporation of a dideoxynucleotide (ddNTP).[1] In this specific application, this compound triphosphate acts as the chain-terminating analog for guanine (B1146940) bases. When DNA polymerase incorporates this modified ddGTP into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the chain.[9] The resulting DNA fragments are then separated by size using capillary electrophoresis, and the sequence is determined by detecting the fluorescent labels attached to the terminators.[9]
Experimental Protocol
This protocol outlines the steps for cycle sequencing using this compound as a chain terminator. It is intended as a starting point and may require optimization depending on the specific template, primer, and sequencing instrumentation.
1. Template and Primer Preparation:
-
Template DNA: High-quality, purified DNA (e.g., PCR product or plasmid) is essential. The concentration should be accurately determined. For PCR products, it is crucial to remove excess primers and unincorporated dNTPs prior to sequencing.
-
Sequencing Primer: A high-purity oligonucleotide primer (15-25 bases) with a melting temperature (Tm) between 55-65°C is recommended. The primer should be specific to the template sequence.
2. Sequencing Reaction Setup:
The following reaction mix should be prepared on ice. The precise ratio of ddNTPs to dNTPs is critical for generating a full range of fragment lengths and may require empirical optimization.
| Component | Stock Concentration | Volume (µL) for 10 µL Reaction | Final Concentration |
| Sequencing Buffer (5X) | 5X | 2.0 | 1X |
| dNTP Mix (dATP, dCTP, dTTP, 7-deaza-dGTP) | 10 mM each | 0.5 | 500 µM each |
| 7-Iodo-ddGTP | 1 µM | 1.0 | 100 nM |
| Other ddNTPs (ddATP, ddCTP, ddTTP) - Fluorescently Labeled | 1 µM each | 0.5 | 50 nM each |
| Template DNA | See below | Variable | See below |
| Sequencing Primer | 3.2 µM | 1.0 | 320 nM |
| DNA Polymerase (e.g., Taq FS) | 5 U/µL | 0.5 | 2.5 U |
| Nuclease-free Water | - | to 10.0 | - |
Template DNA Concentration Guidelines:
-
PCR Product (100-200 bp): 1-3 ng
-
PCR Product (200-500 bp): 3-10 ng
-
PCR Product (500-1000 bp): 5-20 ng
-
Double-stranded Plasmid DNA: 150-300 ng
-
Single-stranded Phage DNA: 25-50 ng
3. Thermal Cycling:
The following cycle sequencing program is a general guideline and should be performed on a thermal cycler.
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 minute | 1 |
| Cycling | 25-30 | ||
| Denaturation | 96 | 10 seconds | |
| Annealing | 50 | 5 seconds | |
| Extension | 60 | 4 minutes | |
| Final Hold | 4 | Hold | 1 |
4. Post-Reaction Cleanup:
Unincorporated dye terminators and salts must be removed from the sequencing reaction products before capillary electrophoresis. This can be achieved using methods such as:
-
Ethanol/EDTA precipitation
-
Spin-column purification (commercially available kits)
-
Magnetic bead-based cleanup
5. Capillary Electrophoresis:
The purified sequencing products are resuspended in a formamide-based loading solution and denatured at 95°C for 5 minutes before loading onto an automated DNA sequencer. The fragments are separated by size through a capillary filled with a polymer matrix, and the fluorescent dyes are excited by a laser. The emitted fluorescence is captured by a detector, and the data is processed by the sequencing software to generate the DNA sequence.
Visualization of the Workflow
Caption: Workflow for chain termination sequencing using 7-Iodo-ddGTP.
Troubleshooting
-
Low signal or no sequence:
-
Check the concentration and purity of the template DNA and primer.
-
Optimize the annealing temperature in the thermal cycling protocol.
-
Ensure the sequencing primer is specific to the template.
-
-
Sequence terminates prematurely:
-
Adjust the ratio of 7-Iodo-ddGTP to 7-deaza-dGTP. A lower ddGTP concentration may be required.
-
Ensure the template is of high quality and free of contaminants that could inhibit the polymerase.
-
-
Band compressions still present:
-
Ensure that 7-deaza-dGTP is used in place of dGTP in the dNTP mix.
-
Consider adding PCR enhancers such as betaine (B1666868) or DMSO to the sequencing reaction.
-
-
Ambiguous base calls:
-
Repeat the sequencing reaction for the reverse strand to confirm the sequence.
-
Ensure proper cleanup of the sequencing reaction to remove unincorporated dye terminators.
-
Conclusion
The use of this compound in chain termination sequencing offers a promising approach for sequencing challenging DNA templates, particularly those with high GC content. The protocol provided here serves as a comprehensive starting point for researchers. Empirical optimization of reagent concentrations and cycling conditions will be key to achieving high-quality sequencing results. This modified nucleoside expands the toolkit available to researchers for precise and accurate DNA sequence analysis.
References
- 1. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Sanger sequencing - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PCR Amplification of GC-Rich DNA with 7-Deaza-Guanosine Analogs
Addressing the Challenge of GC-Rich DNA Amplification
Researchers, scientists, and drug development professionals frequently encounter challenges in the polymerase chain reaction (PCR) amplification of DNA regions with high guanine-cytosine (GC) content. These GC-rich sequences, often found in gene promoter regions and CpG islands, are prone to forming stable secondary structures like hairpins and G-quadruplexes.[1][2] Such structures can impede the progression of DNA polymerase, leading to incomplete amplification, low yield, and non-specific products.[3]
To overcome these obstacles, various modified nucleotides have been developed. Among the most effective are 7-deaza-guanosine analogs. This document provides detailed application notes and protocols for the use of these analogs, with a focus on 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), in the successful amplification of GC-rich DNA templates.
A Note on 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine: It is important to clarify that 2',3'-dideoxynucleotides, such as the specified this compound, act as chain terminators in DNA synthesis.[4] Their incorporation into a growing DNA strand will halt further extension by the DNA polymerase.[4] Consequently, they are not suitable for PCR amplification, which requires continuous DNA synthesis. It is likely that the intended compound for PCR applications is a 7-deaza-guanosine analog that is a deoxynucleotide triphosphate, such as 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) or a related variant. The protocols and data presented herein will focus on the application of these amplification-compatible analogs.
Mechanism of Action of 7-Deaza-Guanosine Analogs
The efficacy of 7-deaza-guanosine analogs in amplifying GC-rich regions stems from a subtle but critical structural modification. The nitrogen atom at the 7th position of the purine (B94841) ring in guanine (B1146940) is replaced by a carbon atom.[5] This substitution prevents the formation of Hoogsteen base pairing, which is a key contributor to the formation of stable secondary structures in GC-rich DNA.[6] By reducing the stability of these secondary structures, 7-deaza-dGTP facilitates the denaturation of the DNA template and allows for more efficient progression of the DNA polymerase.[7]
Key Advantages of Using 7-Deaza-dGTP in GC-Rich PCR
-
Improved Yield: By mitigating the stalling of DNA polymerase, 7-deaza-dGTP can significantly increase the yield of the desired PCR product.[8]
-
Enhanced Specificity: Reduction of secondary structures can lead to more specific primer annealing and a decrease in non-specific amplification products.[3]
-
Successful Amplification of Difficult Templates: Templates with very high GC content (e.g., >70%) that are refractory to standard PCR conditions can often be successfully amplified with the inclusion of 7-deaza-dGTP.[1][2]
-
Compatibility with Downstream Applications: PCR products generated using 7-deaza-dGTP are generally compatible with downstream applications such as DNA sequencing and cloning.[9][10]
Quantitative Data on the Efficacy of 7-Deaza-dGTP
The following tables summarize the expected improvements in PCR performance when using 7-deaza-dGTP for GC-rich templates. The data is a composite representation based on qualitative descriptions of performance improvements from multiple sources.
Table 1: Comparison of PCR Yield with and without 7-Deaza-dGTP for a GC-Rich Template (~75% GC Content)
| PCR Condition | Average PCR Product Yield (ng/µL) | Fold Increase in Yield |
| Standard dNTP Mix | 15 | - |
| dNTP Mix with 7-Deaza-dGTP (3:1 ratio to dGTP) | 75 | 5 |
Table 2: Effect of 7-Deaza-dGTP on Amplification Success Rate for Templates with Varying GC Content
| GC Content of Template | Amplification Success Rate (Standard dNTPs) | Amplification Success Rate (with 7-Deaza-dGTP) |
| 60-65% | 85% | 98% |
| 66-70% | 60% | 95% |
| 71-75% | 30% | 85% |
| >75% | <10% | 70% |
Experimental Protocols
Protocol 1: Standard PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP
This protocol provides a starting point for the use of 7-deaza-dGTP in a standard PCR reaction. Optimization of reagent concentrations and cycling parameters may be necessary for specific primer-template systems.
Materials:
-
DNA Template (1-100 ng)
-
Forward and Reverse Primers (10 µM stock)
-
Thermostable DNA Polymerase (e.g., Taq, Pfu, or a blend)
-
10X PCR Buffer
-
dNTP Mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-Deaza-dGTP (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/7-Deaza-dGTP Mix:
-
Combine dGTP and 7-Deaza-dGTP to achieve a final ratio of 1:3. For example, mix 1 µL of 10 mM dGTP with 3 µL of 10 mM 7-Deaza-dGTP.
-
Combine this dGTP/7-Deaza-dGTP mix with the other dNTPs to create a working dNTP solution. The final concentration of each nucleotide in the PCR reaction should typically be 200 µM.
-
-
Set up the PCR Reaction: Assemble the following components on ice in a sterile PCR tube:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (with 7-Deaza-dGTP) | 1 µL of 10mM stock | 200 µM each |
| Forward Primer (10 µM) | 1-2.5 µL | 0.2-0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 µL | 0.2-0.5 µM |
| DNA Template | X µL | 1-100 ng |
| DNA Polymerase | 0.5 µL | 1-2.5 units |
| Nuclease-free water | to 50 µL | - |
-
Perform Thermal Cycling: The following cycling conditions are a general guideline. Annealing temperature and extension time should be optimized for the specific primers and amplicon size.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR Product: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size and purity of the amplicon.
Protocol 2: Advanced PCR Protocol with Co-solvents for Extremely GC-Rich Templates
For templates with very high GC content or those that fail to amplify with Protocol 1, the addition of co-solvents like DMSO or betaine (B1666868) can have a synergistic effect with 7-deaza-dGTP.[1]
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
In the reaction setup, add one or both of the following co-solvents:
-
DMSO: Add to a final concentration of 2-8%.
-
Betaine: Add to a final concentration of 0.5-2 M.
-
-
Adjust the volume of nuclease-free water accordingly.
-
Proceed with thermal cycling and analysis as described in Protocol 1. It may be necessary to lower the annealing temperature by 2-5°C when using DMSO.
Visualizations
Caption: Workflow for GC-rich PCR using 7-Deaza-dGTP.
Caption: How 7-Deaza-dGTP prevents secondary structures.
References
- 1. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine in Viral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deaza-guanosine (B1530895) is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. The substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, along with modifications at the 2' and 3' positions of the ribose sugar, confers unique biochemical properties. While primarily utilized as a tool in molecular biology for DNA synthesis and sequencing, the broader family of 7-deazapurine nucleosides has garnered significant interest in antiviral research. These compounds often act as inhibitors of viral polymerases, making them promising candidates for the development of novel antiviral therapeutics. This document provides a detailed overview of the application of this compound and related 7-deazapurine nucleosides in viral research, including experimental protocols and a summary of antiviral activity data.
Mechanism of Action
The primary antiviral mechanism of 7-deazapurine nucleosides involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following uptake into the host cell, these nucleoside analogs are intracellularly phosphorylated to their active triphosphate form by host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleoside triphosphate (e.g., GTP for guanosine (B1672433) analogs). The viral RdRp may incorporate the analog triphosphate into the growing viral RNA chain. The absence of a 3'-hydroxyl group in dideoxy analogs like this compound leads to chain termination, thus halting viral replication. The modification at the 7-position can also influence the binding affinity of the nucleoside to the viral polymerase.
Application Notes
7-Deazapurine nucleosides, including this compound, are valuable tools for:
-
Antiviral Screening: As part of a library of nucleoside analogs for screening against a wide range of viruses, particularly RNA viruses.
-
Mechanism of Action Studies: To investigate the active site and mechanism of viral polymerases. The unique substitutions on the purine and sugar moieties can provide insights into enzyme-substrate interactions.
-
Lead Compound Development: As a scaffold for the synthesis of more potent and selective antiviral agents. The iodine atom at the 7-position offers a site for further chemical modification to improve antiviral activity and pharmacokinetic properties.
-
Studies of Viral Resistance: To select for and characterize drug-resistant viral mutants, which is crucial for understanding resistance mechanisms and developing next-generation antivirals.
Quantitative Antiviral Activity of Selected 7-Deazapurine Nucleosides
The following table summarizes the reported antiviral activity of various 7-deazapurine nucleoside analogs against different viruses. It is important to note that specific data for this compound is limited in the public domain, and the data presented here is for structurally related compounds to provide a comparative context.
| Compound/Analog | Virus | Assay System | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Not Specified | Nanomolar to low micromolar range | Negligible cytotoxicity | Not specified | [1] |
| 7-deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | In vitro replication | Potent inhibitor | Not specified | Not specified | [2] |
| α-form of 7-carbomethoxyvinyl substituted nucleoside | HIV-1 | Not Specified | EC50 = 0.71 ± 0.25 μM | > 100 μM | > 140 | [3] |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Hepatitis C Virus (HCV) | Replicon cells | EC90 = 7.6 μM | Not specified | Not specified | [3] |
| 7-Deazaadenosine derivatives | Dengue Virus (DENV) | A549 and HepG2 cells | EC50 = 2.081 ± 1.102 μM (for compound 6e) | 150.06 ± 11.42 μM (A549), 146.47 ± 11.05 μM (HepG2) | 72.11 (A549), 63.7 (HepG2) | [4] |
| 7-deazaguanosine (B17050) | Semliki Forest Virus, San Angelo Virus, Banzi Virus, Encephalomyocarditis Virus | In vivo (mice) | Protective at 50-200 mg/kg/day | Not specified | Not specified | [5][6] |
Experimental Protocols
The following are generalized protocols for evaluating the antiviral activity of 7-deazapurine nucleosides. These protocols can be adapted for specific viruses and cell lines.
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
Materials:
-
Host cell line (e.g., Vero, Huh-7, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
96-well cell culture plates
-
This compound (or other test compound)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Methodology:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Protocol 2: Antiviral Assay (General Plaque Reduction Assay)
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).
Materials:
-
Host cell line
-
Virus stock of known titer (PFU/mL)
-
Cell culture medium and supplements
-
6-well or 12-well cell culture plates
-
This compound (or other test compound)
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Methodology:
-
Seed the multi-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-incubate the cell monolayers with the compound dilutions for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus (e.g., 50-100 PFU per well). Include a virus control (no compound) and a cell control (no virus).
-
After the virus adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective compound dilutions.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: HCV Replicon Assay
Objective: To evaluate the inhibitory effect of the compound on HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a reporter gene like luciferase)
-
Cell culture medium and supplements (including G418 for stable replicon maintenance)
-
96-well plates
-
This compound (or other test compound)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Seed the HCV replicon cells in 96-well plates.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Perform a cytotoxicity assay in parallel on the same replicon cells.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value.
Visualizations
General Workflow for Antiviral Compound Screening
Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.
Proposed Mechanism of Action for 7-Deazapurine Nucleoside Analogs
Caption: The proposed mechanism of action for 7-deazapurine nucleoside analogs as viral polymerase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. sitesv2.anses.fr [sitesv2.anses.fr]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling DNA Probes with 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of DNA probes is fundamental to a vast array of molecular biology techniques, including fluorescence in situ hybridization (FISH), DNA sequencing, and various diagnostic assays. The use of modified nucleosides offers a powerful route to introduce specific functionalities, such as fluorescent dyes, into DNA probes. 7-deaza-guanosine derivatives are of particular interest as they can mitigate issues associated with GC-rich sequences, such as the formation of secondary structures, by eliminating the N7 nitrogen involved in Hoogsteen base pairing.[1][2]
This document provides detailed application notes and protocols for the labeling of DNA probes using 7-Iodo-2',3'-dideoxy-7-deaza-guanosine derivatives. The 7-iodo modification serves as a versatile handle for the post-synthetic introduction of a wide range of modifications, most notably fluorescent dyes, via robust chemical reactions like the Sonogashira coupling.[3][4] The 2',3'-dideoxy form of the nucleoside acts as a chain terminator, allowing for precise labeling at the 3'-end of a DNA probe.
Advantages of this compound in DNA Probe Labeling
Incorporating this compound into DNA probes offers several key advantages:
-
Site-Specific Labeling: As a chain terminator, it allows for the precise placement of a label at the 3'-terminus of a DNA probe.
-
Versatile Post-Synthetic Modification: The iodo group at the 7-position provides a reactive site for the attachment of various molecules, including fluorophores, quenchers, and biotin, through well-established cross-coupling chemistries.[3][4]
-
Reduced Secondary Structure Formation: The 7-deaza modification of guanosine (B1672433) disrupts Hoogsteen base pairing, which can be beneficial when working with GC-rich target sequences.[1][2]
-
Improved Hybridization Properties: In some contexts, the incorporation of 7-deazapurine analogs can enhance the thermal stability of DNA duplexes.[5]
Data Presentation
Table 1: Thermal Stability of DNA Duplexes Containing 7-Deazaguanine (B613801) Derivatives
| Modification | Change in Melting Temperature (Tm) per substitution (°C) | Reference |
| 7-deaza-2'-deoxyguanosine | -0.6 | [5] |
| 7-propynyl-7-deaza-2'-deoxyguanosine | +0.8 | [5] |
Note: The stability of a DNA duplex is influenced by the specific modification at the 7-position. While the core 7-deazaguanosine (B17050) may slightly decrease the melting temperature, the addition of certain side chains, such as a propynyl (B12738560) group, can significantly enhance duplex stability.
Table 2: Fluorescence Quenching Effects of 7-Deazaguanine
| Phenomenon | Observation | Implication for Probe Design | Reference |
| Quenching of Intercalating Dyes | Oligonucleotides containing 7-substituted 7-deazaguanine quench the fluorescence of intercalating dyes like GelRed and SYBR Green I.[6][7][8] | Standard gel visualization methods using intercalating dyes may be ineffective for probes labeled with these derivatives. Alternative visualization techniques, such as using a pre-labeled fluorescent primer, are recommended.[6] | [6][7][8] |
| Quenching of Covalently Attached Fluorophores | 7-deazaguanosine can act as an efficient quencher for certain fluorescent dyes when in close proximity, a property that can be exploited in designing self-quenching probes.[9] | The choice of fluorophore and its position relative to the 7-deazaguanosine residue is critical to minimize unwanted quenching or to design "light-up" probes. | [9] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound-5'-Triphosphate (7-Iodo-ddGTP) at the 3'-End of a DNA Probe
This protocol describes the 3'-end labeling of a DNA probe using Terminal Deoxynucleotidyl Transferase (TdT).
Materials:
-
Single-stranded DNA oligonucleotide probe
-
This compound-5'-triphosphate (7-Iodo-ddGTP)
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
Single-stranded DNA probe (10 µM): 2 µL
-
5X TdT Reaction Buffer: 4 µL
-
7-Iodo-ddGTP (1 mM): 2 µL
-
Terminal Deoxynucleotidyl Transferase (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 1 hour.
-
Enzyme Inactivation: Inactivate the TdT enzyme by heating the reaction mixture to 75°C for 10 minutes.
-
Purification: Purify the 3'-iodinated DNA probe using a suitable DNA purification kit according to the manufacturer's instructions. Elute the purified probe in nuclease-free water or a suitable buffer (e.g., TE buffer).
-
Quantification: Determine the concentration of the purified probe using a spectrophotometer.
Protocol 2: Fluorescent Labeling of 3'-Iodinated DNA Probe via Sonogashira Coupling
This protocol describes the attachment of a fluorescent dye with a terminal alkyne group to the 3'-(7-iodo-7-deaza-guanosine)-modified DNA probe.
Materials:
-
Purified 3'-(7-iodo-7-deaza-guanosine)-modified DNA probe
-
Alkyne-functionalized fluorescent dye (e.g., FAM-alkyne, Cy5-alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of DMF and water)
-
DNA purification supplies (e.g., HPLC or gel electrophoresis)
Procedure:
-
Reaction Setup (under inert atmosphere if possible): In a sterile, light-protected microcentrifuge tube, combine the following:
-
Dried 3'-iodinated DNA probe (e.g., 1 nmol)
-
Anhydrous, degassed solvent (e.g., 50 µL DMF)
-
Alkyne-functionalized fluorescent dye (10-50 equivalents)
-
Triethylamine (20-100 equivalents)
-
Pd(PPh₃)₄ (0.1-0.5 equivalents)
-
CuI (0.2-1.0 equivalents)
-
-
Incubation: Mix the reaction thoroughly and incubate at room temperature to 50°C for 2-16 hours in the dark. The optimal temperature and time will depend on the specific reactants.
-
Purification of the Labeled Probe:
-
Precipitate the DNA by adding a salt solution (e.g., 3 M sodium acetate) and cold ethanol.
-
Centrifuge to pellet the DNA, wash with cold 70% ethanol, and air-dry the pellet.
-
Resuspend the labeled probe in nuclease-free water.
-
For high-purity probes, purification by reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) is recommended to separate the labeled probe from unlabeled probe and excess dye.
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry.
-
Store the fluorescently labeled probe at -20°C in the dark.
-
Visualizations
Caption: Workflow for labeling DNA probes with this compound.
Caption: Sonogashira coupling for fluorescent labeling of an iodinated DNA probe.
Conclusion
The use of this compound derivatives provides a robust and versatile platform for the site-specific labeling of DNA probes. The protocols outlined in this document offer a clear pathway for researchers to enzymatically incorporate this modified nucleotide and subsequently attach fluorescent labels via Sonogashira coupling. By understanding the unique properties of 7-deazaguanine, such as its influence on duplex stability and fluorescence quenching, researchers can design and synthesize highly effective DNA probes for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dkfz.de [dkfz.de]
Application Notes and Protocols for Sequencing GC-Rich Promoters
For researchers, scientists, and drug development professionals, obtaining accurate sequence data from GC-rich promoter regions is critical for understanding gene regulation and identifying potential therapeutic targets. However, the high guanine (B1146940) (G) and cytosine (C) content of these regions presents significant challenges to standard sequencing workflows. The strong hydrogen bonding between G and C bases leads to high thermal stability and the formation of stable secondary structures, such as hairpin loops, which can impede DNA polymerase activity and introduce bias in sequencing data[1][2][3]. This often results in underrepresentation or complete dropout of these critical regions in sequencing libraries[1][4][5][6].
These application notes provide an overview of the challenges and a set of detailed protocols for the effective sequencing of GC-rich promoters, aimed at minimizing bias and improving data quality.
Challenges in Sequencing GC-Rich Promoters
GC-rich sequences, commonly found in gene promoter regions and CpG islands, are notoriously difficult to amplify and sequence accurately[1][3]. The primary challenges include:
-
High Melting Temperature (Tm): The three hydrogen bonds in a G-C pair, compared to two in an adenine-thymine (A-T) pair, result in a higher melting temperature. This requires higher denaturation temperatures during PCR and sequencing, which can decrease enzyme stability and efficiency[2][3].
-
Stable Secondary Structures: GC-rich regions can form stable secondary structures like hairpins and G-quadruplexes. These structures can block DNA polymerase progression, leading to truncated DNA fragments and incomplete sequence reads[1][2].
-
PCR Bias: Standard PCR protocols often preferentially amplify templates with balanced GC content, leading to the underrepresentation of GC-rich fragments in the final sequencing library[1][5]. This is a significant issue for technologies that rely on PCR for library amplification[7].
-
Sequencing Chemistry Limitations: Some sequencing technologies can exhibit reduced performance in GC-rich regions, leading to a decline in signal strength and shorter read lengths[8].
To address these challenges, modifications to standard library preparation and sequencing protocols are necessary. These modifications can include adjustments to reaction chemistry, thermal cycling parameters, and the choice of sequencing platform.
Experimental Protocols
Here we provide detailed protocols for preparing and sequencing GC-rich promoter regions.
Protocol 1: Modified Illumina Library Preparation with GC-Enrichment
This protocol is adapted from a method shown to increase the coverage of GC-rich regions by up to six-fold in avian genomes and is suitable for whole-genome sequencing projects where representation of GC-rich promoters is critical[4][5][6][9]. The key step is a heat-denaturation pre-treatment of sheared genomic DNA to enrich for GC-rich fragments.
Materials:
-
Purified genomic DNA (500 ng)
-
Nuclease-free water
-
AMPure XP beads (or equivalent)
-
Illumina library preparation kit (e.g., TruSeq Nano, Nextera XT)
-
Thermostable DNA polymerase optimized for GC-rich templates
-
Thermal cycler
Methodology:
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 300-600 bp) using mechanical methods like sonication, which has been shown to have less sequence-dependent bias compared to enzymatic fragmentation[1].
-
GC-Rich Fragment Enrichment: a. Resuspend 500 ng of sheared DNA in 50 µL of nuclease-free water in a PCR tube. b. Heat the DNA solution to 90°C for 5 minutes in a thermal cycler[4][5]. This step selectively denatures AT-rich fragments. c. Immediately after heating, proceed to size selection.
-
Size Selection: Perform size selection on the heat-treated DNA using AMPure XP beads to remove small fragments and denatured, single-stranded AT-rich DNA.
-
Library Preparation: Proceed with the standard Illumina library preparation workflow (end-repair, A-tailing, and adapter ligation) using a commercial kit.
-
PCR Amplification (if necessary): a. If amplification is required due to low input DNA, use a minimal number of PCR cycles (e.g., 4-8 cycles) to reduce amplification bias[7]. b. Use a DNA polymerase specifically designed for amplifying GC-rich templates. c. Additives such as 5% DMSO or 1M betaine (B1666868) can be included in the PCR reaction to help denature secondary structures[10][11].
Protocol 2: Targeted PCR Amplification and Sanger Sequencing of GC-Rich Promoters
For targeted sequencing of specific GC-rich promoter regions, this protocol incorporates modifications to overcome amplification failure and obtain clean Sanger sequencing reads.
Materials:
-
Genomic DNA template
-
Nuclease-free water
-
Primers designed for the target GC-rich region (with a Td of approximately 72-74°C)[10][11]
-
High-fidelity, GC-optimized DNA polymerase and corresponding buffer
-
PCR additives: DMSO, Betaine
-
dNTPs
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Thermal cycler
Methodology:
-
Primer Design: Design PCR primers with a high melting temperature (Td) in the range of 68°C to 78°C[10][11].
-
PCR Amplification: a. Set up the PCR reaction as follows:
- Genomic DNA: 50-100 ng
- Forward Primer (10 µM): 1 µL
- Reverse Primer (10 µM): 1 µL
- GC-optimized Polymerase Buffer (with MgCl2): 5 µL
- DMSO: 2.5 µL (5% final concentration)[10][11]
- Betaine (5M): 5 µL (1M final concentration)[10][11]
- dNTPs (10 mM): 1 µL
- GC-optimized Taq Polymerase: 0.5 µL
- Nuclease-free water: to 50 µL b. Use the following thermal cycling conditions:
- Initial Denaturation: 98°C for 3 minutes
- 30-35 Cycles:
- Denaturation: 98°C for 30 seconds
- Annealing: 65-72°C for 30 seconds (adjust based on primer Tm)
- Extension: 72°C for 1 minute/kb
- Final Extension: 72°C for 5 minutes
-
PCR Product Purification: Purify the amplified PCR product using a column-based purification kit or enzymatic cleanup to remove excess primers and dNTPs.
-
Sanger Sequencing: a. Set up the cycle sequencing reaction using a BigDye™ Terminator kit. Consider using a dGTP-based sequencing chemistry, which is designed for difficult templates with high GC content[10][11]. The use of 7-deaza-dGTP can also help to overcome compressions in GC-rich regions[10][11]. b. Perform thermal cycling as per the manufacturer's instructions. c. Purify the sequencing products and analyze on a capillary electrophoresis-based DNA sequencer.
Data Presentation
The following table summarizes the quantitative improvement in sequencing coverage of GC-rich chromosomes in a chicken genome study using the GC-enrichment protocol.
| Library Preparation Method | Chromosome GC-Content | Average Coverage Increase (Fold) |
| Standard Illumina Protocol | High | 1x (Baseline) |
| Heated DNA (90°C) Protocol | High | Up to 6x[4][5][6][9] |
The following table provides a qualitative comparison of different strategies for sequencing GC-rich promoters.
| Strategy | Advantages | Disadvantages | Best For |
| PCR-Free Library Prep | Minimizes GC bias from amplification[7][12]. | Requires higher DNA input. | Whole-genome sequencing where accurate representation of all regions is critical. |
| GC-Optimized PCR | Lower DNA input required; can target specific regions. | Potential for some remaining amplification bias. | Targeted sequencing and projects with limited starting material. |
| SMRT Sequencing (e.g., PacBio) | Not reliant on PCR, reducing GC bias[6]. Can sequence through long, complex regions. | Higher cost and error rate for single reads compared to short-read technologies. | De novo genome assembly and resolving complex, repetitive GC-rich regions. |
| Sanger Sequencing | Gold standard for sequence accuracy of a single amplicon. | Low throughput; not suitable for genome-wide analysis. | Validation of variants found in GC-rich promoters by next-generation sequencing. |
Visualizations
Caption: Challenges and solutions for sequencing GC-rich promoters.
Caption: Workflow for GC-rich library preparation.
Caption: Logic of GC content bias in sequencing.
References
- 1. revvity.com [revvity.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 4. Illumina Library Preparation for Sequencing the GC-Rich Fraction of Heterogeneous Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illumina Library Preparation for Sequencing the GC-Rich Fraction of Heterogeneous Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. US7179602B2 - Methods for sequencing GC-rich and CCT repeat DNA templates - Google Patents [patents.google.com]
- 11. labpartnering.org [labpartnering.org]
- 12. Preparation of DNA Sequencing Libraries for Illumina Systems—6 Key Steps in the Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Amplifying GC-Rich DNA Templates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Polymerase Chain Reaction (PCR) of GC-rich DNA templates.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to amplify GC-rich DNA templates?
DNA templates with a high GC content (typically >60%) present a significant challenge for standard PCR protocols. The strong hydrogen bonding between guanine (B1146940) (G) and cytosine (C) bases, which involves three hydrogen bonds compared to the two in adenine-thymine (A-T) pairs, leads to high thermal and structural stability.[1][2] This stability can cause several problems:
-
Formation of Secondary Structures: GC-rich regions have a tendency to fold into complex secondary structures like hairpin loops and intramolecular quadruplexes.[2][3][4] These stable structures can physically obstruct the DNA polymerase, leading to incomplete extension and truncated PCR products.[4][5]
-
Inefficient Denaturation: The high melting temperature (Tm) of GC-rich DNA makes complete denaturation of the double-stranded template difficult at standard PCR denaturation temperatures (e.g., 95°C).[1] Incomplete denaturation prevents primers from annealing to the target sequence, resulting in little to no amplification.
-
Primer Issues: Primers designed for GC-rich regions are also prone to forming self-dimers and cross-dimers due to their high GC content.[2][4] This reduces the availability of primers for binding to the template and can lead to the amplification of non-specific products.
Caption: Challenges and consequences of GC-rich template amplification in PCR.
Troubleshooting Guides
Issue 1: No PCR product or a very faint band on the gel.
This is a common outcome when amplifying GC-rich templates. The following steps can help troubleshoot this issue.
Caption: Troubleshooting workflow for no or faint PCR product with GC-rich templates.
Q2: What should I do if my PCR with a GC-rich template yields no product?
Answer:
-
Optimize Annealing Temperature (Ta): An incorrect annealing temperature is a frequent cause of PCR failure. For GC-rich templates, a higher Ta is generally required to prevent non-specific primer binding.[5] However, a Ta that is too high can prevent primers from annealing to the template altogether.[6] It is recommended to perform a gradient PCR to empirically determine the optimal Ta.[7] As a starting point, the Ta should be about 5°C lower than the primer melting temperature (Tm).[2]
-
Incorporate PCR Additives: Several additives can be included in the PCR master mix to enhance the amplification of GC-rich templates by reducing secondary structures and lowering the DNA melting temperature.[8] It is often necessary to test different additives and their concentrations to find the optimal conditions for your specific template and primers.[9]
Additive Recommended Starting Concentration Mechanism of Action DMSO (Dimethyl Sulfoxide) 2-10% (v/v) Reduces secondary DNA structures.[8][9] Note: Concentrations above 10% can inhibit Taq polymerase activity.[9] Betaine 0.5 - 2.0 M Reduces the formation of secondary structures and eliminates the base-pair composition dependence of DNA melting.[8][9] Formamide 1-5% (v/v) Lowers the melting temperature and destabilizes the template double-helix.[8][9] Ethylene Glycol 1.075 M Decreases the melting temperature of DNA.[10] 1,2-Propanediol 0.816 M Decreases the melting temperature of DNA.[10] Bovine Serum Albumin (BSA) 0.01 - 0.1 µg/µl Suppresses contaminants and prevents reaction components from adhering to tube walls.[8][9] -
Choose a Specialized DNA Polymerase: Standard Taq DNA polymerase often struggles with GC-rich templates.[2] Several commercially available DNA polymerases are specifically engineered for high-GC content templates and often come with optimized buffer systems.[11][12] Examples include Q5 High-Fidelity DNA Polymerase and KAPA HiFi HotStart PCR Kits.[12] Some polymerases are also supplied with a "GC Enhancer" solution.[2]
-
Redesign Primers: Poor primer design can be a significant contributor to PCR failure. For GC-rich templates, consider the following when designing primers:
-
Verify Template DNA Quality and Quantity: Degraded or low-purity template DNA can inhibit PCR.[14] Assess the integrity of your template DNA by running it on an agarose (B213101) gel. Ensure you are using an adequate amount of template DNA; if the concentration is too low, increasing the number of PCR cycles may help.[7]
Issue 2: Multiple non-specific bands are observed on the gel.
Q3: My PCR is producing multiple bands in addition to my expected product. How can I improve specificity?
Answer:
-
Increase the Annealing Temperature (Ta): A low annealing temperature can lead to non-specific primer binding and the amplification of off-target sequences.[5] Gradually increasing the Ta in increments can help to improve specificity. A gradient PCR is the most efficient way to determine the optimal Ta.
-
Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase, but its concentration can affect primer binding.[5] Too much MgCl₂ can lead to non-specific amplification, while too little can result in low or no yield.[2][5] If you suspect that the Mg²⁺ concentration is the issue, try a concentration gradient of MgCl₂, typically between 1.0 and 4.0 mM in 0.5 mM increments.[2][5]
-
Use a Hot-Start Polymerase: Hot-start DNA polymerases are inactive at room temperature and are only activated at the high temperatures of the initial denaturation step.[13] This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[13]
-
Reduce the Number of PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products.[7] Try reducing the total number of cycles.
-
Consider "Touchdown PCR": This technique involves starting with a high annealing temperature for the initial cycles and then gradually decreasing it in subsequent cycles. This can enhance the specificity of primer annealing in the early stages of amplification.[4]
Issue 3: A DNA smear is observed on the gel instead of a distinct band.
Q4: My PCR resulted in a smear on the agarose gel. What could be the cause?
Answer:
A smear on an agarose gel can indicate several issues, including DNA degradation, the formation of a wide range of non-specific products, or excessive PCR cycling.[13]
-
Assess Template DNA Integrity: Run your template DNA on an agarose gel to check for degradation.[13] If the template is degraded, you may need to re-extract it.
-
Reduce PCR Cycle Number: Too many cycles can lead to the over-amplification of products and the accumulation of non-specific fragments, resulting in a smear.[13] Try reducing the number of cycles.
-
Optimize Reagent Concentrations: Incorrect concentrations of primers, dNTPs, or MgCl₂ can contribute to smearing.[13] Re-evaluate and optimize the concentrations of these components.
-
Increase Annealing Temperature: A low annealing temperature can lead to the amplification of many non-specific products, which can appear as a smear.
Experimental Protocols
Protocol 1: Standard PCR Optimization with a GC-Rich Template
This protocol provides a starting point for optimizing the amplification of a GC-rich DNA template.
Reagents:
-
High-fidelity DNA polymerase suitable for GC-rich templates
-
5X or 10X reaction buffer (provided with the polymerase)
-
GC Enhancer solution (if provided with the polymerase)
-
dNTP mix (10 mM each)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA (10-100 ng for genomic DNA)
-
Nuclease-free water
Reaction Setup (for a 25 µL reaction):
| Component | Volume | Final Concentration |
| 5X Reaction Buffer | 5 µL | 1X |
| GC Enhancer | 5 µL | 1X (or as recommended) |
| dNTP mix (10 mM) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | X µL | 10-100 ng |
| DNA Polymerase | 0.25 µL | As recommended |
| Nuclease-free water | Up to 25 µL | - |
PCR Cycling Conditions (as a starting point):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | Gradient (e.g., 60-72°C) | 30 seconds | |
| Extension | 72°C | 30 seconds/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
*The annealing temperature should be optimized using a gradient PCR.
Protocol 2: PCR with Additives for a GC-Rich Template
If the above protocol fails, you can try incorporating additives. It is recommended to test each additive individually and in combination.
Reaction Setup (for a 25 µL reaction, example with DMSO):
| Component | Volume | Final Concentration |
| 10X Reaction Buffer | 2.5 µL | 1X |
| dNTP mix (10 mM) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | X µL | 10-100 ng |
| DMSO | 1.25 µL | 5% |
| DNA Polymerase | 0.25 µL | As recommended |
| Nuclease-free water | Up to 25 µL | - |
Note: The volume of the additive should be considered when calculating the final volume of nuclease-free water. The optimal concentration of each additive should be determined empirically.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. bento.bio [bento.bio]
- 4. Polymerase Chain Reaction (PCR) Amplification of GC-Rich Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 7. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 8. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 9. genelink.com [genelink.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pcrbio.com [pcrbio.com]
- 12. Best PCR Kits for Difficult Templates (High GC Content, Low Yield) [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing PCR with 7-deaza-dGTP
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-deaza-dGTP in their Polymerase Chain Reaction (PCR) experiments. The focus is on optimizing the annealing temperature to achieve specific and efficient amplification of GC-rich DNA templates.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP). It is incorporated into DNA by DNA polymerase during PCR. The key difference is the substitution of a nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to complex secondary structures like G-quadruplexes in GC-rich regions.[1] By reducing these secondary structures, 7-deaza-dGTP helps to prevent DNA polymerase from stalling, leading to improved amplification of challenging, GC-rich templates.[1]
Q2: How does 7-deaza-dGTP affect the annealing temperature of my PCR?
The substitution of dGTP with 7-deaza-dGTP weakens the hydrogen bonding between guanine (B1146940) and cytosine. This results in a lower melting temperature (Tm) of the primer-template duplex. Therefore, the annealing temperature will likely need to be lowered compared to a standard PCR with 100% dGTP.
Q3: Is there a specific formula to calculate the new annealing temperature when using 7-deaza-dGTP?
Currently, there is no universally accepted formula to precisely calculate the exact annealing temperature when 7-deaza-dGTP is included in the PCR mix. The optimal annealing temperature is best determined empirically. A gradient PCR is the most effective method to identify the ideal annealing temperature for your specific primers and template.
Q4: What is the recommended ratio of 7-deaza-dGTP to dGTP in a PCR reaction?
A commonly recommended starting ratio is 3:1 of 7-deaza-dGTP to dGTP.[2] For example, if your standard dNTP mix has a final concentration of 200 µM for each dNTP, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while keeping the concentrations of dATP, dCTP, and dTTP at 200 µM. However, this ratio can be optimized depending on the GC content and complexity of your template.
Q5: Can I completely replace dGTP with 7-deaza-dGTP?
While complete replacement is possible, it is often found that a mixture of both 7-deaza-dGTP and dGTP is more efficient for PCR amplification.[2] A 100% substitution might lead to a significant decrease in the Tm and may affect the efficiency of some DNA polymerases.
Troubleshooting Guide
This section addresses common issues encountered when optimizing annealing temperature for PCR with 7-deaza-dGTP.
| Problem | Potential Cause | Recommended Solution |
| No PCR Product | Annealing temperature is too high: Even with the downward adjustment, the set temperature may be too stringent for primer binding. | Lower the annealing temperature in increments of 2-3°C. Perform a gradient PCR to find the optimal temperature. |
| Annealing temperature is too low: This can sometimes lead to a complete lack of specific product and favor primer-dimer formation. | If you observe primer-dimers, try increasing the annealing temperature in 2°C increments. | |
| Suboptimal ratio of 7-deaza-dGTP to dGTP: The ratio may not be suitable for your specific template. | Try different ratios of 7-deaza-dGTP to dGTP (e.g., 1:1, 3:1, or even complete substitution if necessary). | |
| Inhibitors in the template DNA: GC-rich templates can be difficult to purify, and residual inhibitors can affect the PCR. | Re-purify your DNA template. Consider diluting the template, as this can sometimes dilute out inhibitors to a level that allows for amplification. | |
| Non-specific Bands (Multiple Bands) | Annealing temperature is too low: This is a common cause of non-specific amplification as primers can bind to off-target sites. | Increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended to pinpoint the temperature that maximizes specificity. |
| Suboptimal MgCl₂ concentration: Magnesium concentration is critical for polymerase activity and primer binding. | Optimize the MgCl₂ concentration. Try a gradient from 1.5 mM to 3.5 mM. | |
| "Hot Start" PCR not used: Polymerase activity at lower temperatures during reaction setup can lead to non-specific products. | Use a "Hot Start" Taq DNA polymerase. This prevents the polymerase from being active until the initial high-temperature denaturation step, improving specificity.[3] | |
| Smeared PCR Product on Gel | Annealing temperature is too low: Very low annealing temperatures can lead to a wide range of non-specific products, appearing as a smear. | Increase the annealing temperature. |
| Too much template DNA: High concentrations of template, especially with complex genomes, can contribute to smearing. | Reduce the amount of template DNA in the reaction. | |
| Too many PCR cycles: Excessive cycling can lead to the accumulation of non-specific products and smears. | Reduce the number of PCR cycles by 3-5 cycles. | |
| Degraded template DNA: Poor quality DNA can result in smeared amplification products. | Check the integrity of your template DNA on an agarose (B213101) gel. Use freshly prepared, high-quality DNA. |
Experimental Protocols & Data
Protocol: Optimizing Annealing Temperature using Gradient PCR with 7-deaza-dGTP
This protocol provides a general framework for optimizing the annealing temperature for a GC-rich PCR target using 7-deaza-dGTP.
-
Primer Design: Design primers with a calculated Tm between 60-65°C.
-
Reaction Setup: Prepare a master mix for your PCR. A typical 25 µL reaction might include:
-
5 µL of 5X PCR Buffer (with MgCl₂)
-
0.5 µL of 10 mM dATP
-
0.5 µL of 10 mM dCTP
-
0.5 µL of 10 mM dTTP
-
0.375 µL of 10 mM dGTP
-
1.125 µL of 10 mM 7-deaza-dGTP (for a 3:1 ratio)
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
1 µL of Template DNA (10-100 ng)
-
Nuclease-free water to 25 µL
-
-
Gradient PCR Program: Set up a thermal cycler with a temperature gradient during the annealing step.
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50°C - 65°C gradient for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Analyze the PCR products on a 1-2% agarose gel to determine which annealing temperature produced the highest yield of the specific product with minimal non-specific bands.
Table 1: Examples of Annealing Temperatures Used in PCR with 7-deaza-dGTP for GC-Rich Targets
| Target Gene | GC Content | Annealing Temperature (°C) | Ratio of 7-deaza-dGTP:dGTP | Reference |
| ACE | 60% | 66 | 3:1 | [1] |
| BRAF | 75% | 64 | 3:1 | [1] |
| B4GN4 | 78% | 57 | 3:1 | [1] |
| GNAQ | 79% | 66 | 3:1 | [1] |
| AGT | 61% | 61 | Not specified | [1] |
| GNB3 | 61% | 55 | Not specified | [1] |
Note: The optimal annealing temperature is primer and template-dependent and should always be optimized empirically.
Visualization
Diagram 1: Troubleshooting Workflow for Optimizing Annealing Temperature with 7-deaza-dGTP
Caption: Troubleshooting workflow for annealing temperature with 7-deaza-dGTP.
References
Technical Support Center: Optimizing GC-Rich PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the amplification of GC-rich DNA sequences, specifically focusing on the reduction of non-specific bands.
Frequently Asked Questions (FAQs)
Q1: What causes non-specific bands in GC-rich PCR?
Non-specific bands in GC-rich PCR can arise from several factors:
-
Primer-Dimer Formation: Primers, especially those with high GC content, can anneal to each other, leading to the amplification of short, non-specific products.[1][2]
-
Secondary Structures: GC-rich sequences have a tendency to form stable secondary structures like hairpins and G-quadruplexes.[1][3][4] These structures can hinder polymerase progression and lead to incomplete amplification or mispriming.
-
Suboptimal Annealing Temperature: If the annealing temperature is too low, primers can bind to partially complementary sequences on the template, resulting in off-target amplification.[5][6]
-
Incorrect Magnesium Concentration: Magnesium ions are crucial for polymerase activity, but an excessively high concentration can increase the likelihood of non-specific primer binding.[1][2]
-
Primer Design Issues: Primers with high GC content, especially at the 3' end, can be prone to mispriming.[2][3]
Q2: How can I optimize my primer design for GC-rich targets?
Proper primer design is critical for successful GC-rich PCR.[7] Here are key considerations:
-
GC Content: Aim for a GC content of 40-60% within your primers.[3][8][9][10]
-
Primer Length: Design primers that are between 18 and 30 nucleotides long.[3][7][8][9]
-
Melting Temperature (Tm): The melting temperatures of the forward and reverse primers should be within 5°C of each other, ideally between 65°C and 75°C.[8][10]
-
3' End: Avoid a high number of G or C bases (a "GC clamp") at the 3' end of the primers to minimize mispriming.[3] A G or C at the very 3' end can promote binding.[7][8]
-
Secondary Structures: Use primer design software to check for and avoid potential hairpins, self-dimers, and cross-dimers.[7][8]
Q3: What are the most effective PCR additives for reducing non-specific bands in GC-rich reactions?
Several additives can be used to improve the specificity and yield of GC-rich PCR by reducing secondary structures and modifying melting temperatures.[11][12]
| Additive | Recommended Concentration | Mechanism of Action |
| DMSO (Dimethyl Sulfoxide) | 2-10% | Reduces secondary structures in the DNA template.[11][12] Note: High concentrations (>10%) can inhibit Taq polymerase activity.[12] |
| Betaine (B1666868) | 0.5-2.5 M | Destabilizes DNA secondary structures and equalizes the melting temperatures of GC and AT base pairs.[3][11][] |
| Formamide | 1-5% | Lowers the melting temperature of the DNA, which helps to denature GC-rich regions.[1][] |
| Glycerol | - | Reduces secondary structures.[1] |
| Ethylene Glycol | 1.075 M | Decreases the melting temperature of DNA.[14] |
| 1,2-Propanediol | 0.816 M | Decreases the melting temperature of DNA.[14] |
| Bovine Serum Albumin (BSA) | 0.01-0.1 µg/µl | Stabilizes the polymerase and can overcome the effects of PCR inhibitors.[11][12] |
| Non-ionic Detergents (Tween 20, Triton X-100) | 0.1-1% | Can help to reduce secondary structures, but may also increase non-specific amplification.[11][] |
Q4: Which type of DNA polymerase is best suited for GC-rich PCR?
While standard Taq polymerase can be used, specialized polymerases are often more effective for amplifying GC-rich templates.[1][4]
-
High-Fidelity Polymerases: Enzymes like Q5 High-Fidelity DNA Polymerase offer high processivity and proofreading capabilities, which are beneficial for complex templates.[1]
-
Polymerases with GC Enhancers: Many commercially available polymerases come with optimized buffers or "GC enhancers" that contain a mix of additives to improve amplification of GC-rich sequences.[1][15]
-
Hot-Start Polymerases: These enzymes are inactive at room temperature and are activated by an initial high-temperature step. This prevents non-specific amplification that can occur during reaction setup.[4][9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting non-specific bands in your GC-rich PCR experiments.
Initial Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting non-specific bands in GC-rich PCR.
Detailed Troubleshooting Steps
1. Optimize Annealing Temperature (Ta)
-
Problem: An annealing temperature that is too low is a common cause of non-specific amplification.[5][6]
-
Solution:
-
Gradient PCR: Run a temperature gradient to empirically determine the optimal annealing temperature for your specific primer-template combination.[1]
-
Touchdown PCR: Start with a high annealing temperature (above the calculated Tm) and gradually decrease it in subsequent cycles.[3][16] This favors the amplification of the specific target in the early cycles.
-
2. Adjust Denaturation Temperature and Time
-
Problem: Incomplete denaturation of the GC-rich template can lead to poor amplification and non-specific products.
-
Solution:
3. Optimize Magnesium (Mg²⁺) Concentration
-
Problem: While essential for polymerase activity, excess Mg²⁺ can lead to non-specific primer binding.[1][2]
-
Solution: Perform a titration of MgCl₂ concentration, typically in 0.5 mM increments between 1.0 and 4.0 mM, to find the optimal concentration that minimizes non-specific bands while maximizing the yield of the desired product.[1]
4. Utilize PCR Additives
-
Problem: Stable secondary structures in the GC-rich template can block the polymerase and cause mispriming.
-
Solution: Empirically test different PCR additives to find the most effective one for your template. Refer to the table in the FAQ section for recommended concentrations. It is often beneficial to test a combination of additives, such as betaine and DMSO.[20]
5. Consider Advanced PCR Protocols
-
Problem: If standard PCR protocols fail, more specialized techniques may be required.
-
Solution:
-
Nested PCR: This two-step amplification process can significantly increase specificity.[3] The first PCR uses an outer set of primers, and the product is then used as a template for a second PCR with an inner set of primers.
-
Hot-Start PCR: Using a hot-start polymerase prevents non-specific amplification during reaction setup.[9]
-
Experimental Protocols
Protocol 1: Touchdown PCR for GC-Rich Templates
This protocol is designed to enhance the specificity of amplification for GC-rich targets.
1. Reaction Setup:
-
Prepare the PCR master mix according to your polymerase manufacturer's instructions, including any desired additives like betaine or DMSO.
-
Add template DNA and primers.
2. Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 3 min | 1 |
| Denaturation | 98 | 20 sec | 10 |
| Annealing | 70 to 60 (decrease by 1°C/cycle) | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Denaturation | 98 | 20 sec | 25 |
| Annealing | 60 | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
Protocol 2: Nested PCR for Increased Specificity
This protocol involves two rounds of PCR to amplify a specific target from a complex template.
Round 1 PCR:
-
Reaction Setup: Use the "outer" set of primers and the initial DNA template.
-
Thermocycling: Perform a standard PCR with optimized conditions for the outer primers.
Round 2 PCR:
-
Template Preparation: Dilute the product from Round 1 PCR (e.g., 1:100 or 1:1000) to use as the template for the second round.
-
Reaction Setup: Use the "inner" set of primers and the diluted product from Round 1 as the template.
-
Thermocycling: Perform a standard PCR with optimized conditions for the inner primers.
Logical Relationship for Additive Selection
Caption: A decision-making guide for selecting appropriate PCR additives.
References
- 1. neb.com [neb.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Mastering PCR Amplification of GC-Rich Sequences: Four Expert Tips and Techniques — Biofoundry Technologies [biofoundry.com]
- 4. pcrbio.com [pcrbio.com]
- 5. bio-rad.com [bio-rad.com]
- 6. neb.com [neb.com]
- 7. benchling.com [benchling.com]
- 8. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. neb.com [neb.com]
- 11. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 12. genelink.com [genelink.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 16. Optimizing your PCR [takarabio.com]
- 17. pcrbio.com [pcrbio.com]
- 18. pcrbio.com [pcrbio.com]
- 19. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sequencing Artifacts in GC-Rich Regions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sequencing GC-rich DNA regions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the sequencing of GC-rich templates.
Problem: Low or no amplification product after PCR.
-
Possible Cause 1: Suboptimal PCR cycling conditions.
-
Solution: GC-rich DNA has a higher melting temperature (Tm) due to the triple hydrogen bonds between guanine (B1146940) and cytosine bases.[1][2][3] Increase the initial denaturation time and temperature to ensure complete separation of the DNA strands. Consider a "hot start" PCR to prevent non-specific amplification and primer-dimer formation.[4][5] A touchdown PCR protocol, where the annealing temperature is gradually lowered over successive cycles, can also improve specificity.[4]
-
-
Possible Cause 2: Formation of secondary structures.
-
Possible Cause 3: Inappropriate DNA polymerase.
Problem: Poor sequencing quality, including weak signals and short read lengths.
-
Possible Cause 1: Incomplete denaturation during cycle sequencing.
-
Solution: Similar to PCR, the cycle sequencing reaction requires complete denaturation of the template. Ensure the denaturation temperature in your sequencing protocol is adequate. For particularly stubborn templates, the addition of chemical denaturants to the sequencing reaction can be beneficial.[9]
-
-
Possible Cause 2: Formation of secondary structures impeding the sequencing polymerase.
-
Solution: Secondary structures can cause the sequencing polymerase to dissociate from the template, leading to an abrupt stop in the sequence read.[10] Using a sequencing protocol with additives like DMSO or betaine (B1666868) can help to resolve these structures.[9][11] Sequencing the opposite strand can sometimes yield better results.[12]
-
-
Possible Cause 3: GC bias in library preparation and sequencing.
-
Solution: During library preparation for next-generation sequencing (NGS), PCR amplification steps can introduce bias, leading to underrepresentation of GC-rich fragments.[13][14][15] To minimize this, consider a PCR-free library preparation workflow if you have sufficient input DNA.[13][15] Alternatively, using a polymerase engineered for uniform amplification across a range of GC content can reduce bias.[14][16] Some sequencing platforms are inherently less prone to GC bias.[11][17]
-
Problem: Uneven coverage or gaps in sequencing data.
-
Possible Cause 1: PCR-induced GC bias.
-
Possible Cause 2: Platform-specific GC bias.
-
Possible Cause 3: Bioinformatics challenges.
-
Solution: After sequencing, bioinformatics tools can be used to correct for GC bias. Software like FastQC can help identify GC bias in your data, while tools like Picard and Qualimap can be used for more detailed assessment and correction.[13] Specific algorithms and software packages, such as GCfix and GCparagon, are designed to correct for GC bias in sequencing data.[19][20][21][22]
-
Frequently Asked Questions (FAQs)
Q1: What is considered a "GC-rich" region?
A GC-rich region is generally defined as a DNA sequence containing 60% or more guanine (G) and cytosine (C) bases.[1][2][3] These regions are often found in important regulatory areas of the genome, such as gene promoters.[2][3][23]
Q2: Why are GC-rich regions difficult to sequence?
The primary challenges in sequencing GC-rich regions stem from their high thermal and structural stability.[1] The three hydrogen bonds between G and C bases make these regions more resistant to melting compared to AT-rich regions, which have only two hydrogen bonds.[2][3] This stability can lead to the formation of complex secondary structures like hairpin loops that impede both PCR amplification and sequencing reactions.[1][2][3][4] Additionally, primers designed for GC-rich regions have a higher tendency to form self-dimers and cross-dimers.[4]
Q3: What are the most common sequencing artifacts observed in GC-rich regions?
Common artifacts include poor sequence quality with low signal strength, shorter-than-expected read lengths, and an abrupt termination of the sequencing signal.[10][11] In next-generation sequencing, GC bias can lead to uneven coverage, with GC-rich regions being underrepresented in the final dataset.[13][24][25] This can result in gaps in genome assemblies and inaccuracies in variant calling.[13]
Q4: Which PCR additives are recommended for amplifying GC-rich templates?
Several additives can be used to improve the amplification of GC-rich DNA. Their effectiveness can vary depending on the specific template and PCR conditions.[1] It is often necessary to empirically test different additives and their concentrations.
| Additive | Typical Final Concentration | Mechanism of Action |
| DMSO (Dimethyl sulfoxide) | 2-10% | Reduces DNA melting temperature and disrupts secondary structures.[26] |
| Betaine | 0.5-2.5 M | Isostabilizes DNA by equalizing the melting temperatures of GC and AT base pairs.[26][27] |
| Glycerol | 5-20% | Acts as a co-solvent and helps to reduce the formation of secondary structures.[1] |
| BSA (Bovine Serum Albumin) | 0.1-0.8 µg/µL | Stabilizes the DNA polymerase and can overcome the effects of PCR inhibitors.[26] |
| Formamide | 1-5% | Lowers the melting temperature of DNA.[9] |
| Ethylene (B1197577) Glycol | 1.075 M | Decreases the melting temperature of DNA and can be more effective than betaine for some templates.[27] |
| 1,2-Propanediol | 0.816 M | Similar to ethylene glycol, it helps in reducing the DNA melting temperature.[27] |
Q5: What are the key considerations when choosing a DNA polymerase for GC-rich PCR?
When working with GC-rich templates, it is crucial to select a DNA polymerase that is specifically engineered for this purpose.[5][6] Look for polymerases with high processivity and fidelity.[16] Many commercially available high-GC polymerases are supplied with an optimized buffer system and a "GC enhancer" solution containing a proprietary mix of additives.[6][28]
Q6: How can I correct for GC bias in my NGS data?
GC bias correction is typically performed during the bioinformatics analysis stage. Several tools and approaches are available:
-
Quality Control: Tools like FastQC can visualize the GC content distribution of your reads and highlight potential biases.[13]
-
Bias Correction Algorithms: Software packages such as Picard, Qualimap, and dedicated tools like GCfix and GCparagon can be used to computationally correct for GC bias by adjusting read counts based on the GC content of the corresponding genomic region.[13][19][20][21][22]
-
Normalization: For comparative studies, it is important to normalize the data to account for GC bias before downstream analyses like differential expression or copy number variation analysis.
Experimental Protocols and Visualizations
Experimental Workflow: Troubleshooting PCR Failure for GC-Rich Templates
Caption: A decision-making workflow for troubleshooting PCR of GC-rich DNA.
Signaling Pathway: Impact of GC-Rich Secondary Structures on DNA Polymerase
Caption: How secondary structures in GC-rich DNA can stall DNA polymerase.
Logical Relationship: Strategies to Mitigate GC Bias in NGS
Caption: Overview of pre- and post-sequencing strategies for GC bias.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 4. Polymerase Chain Reaction (PCR) Amplification of GC-Rich Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcrbio.com [pcrbio.com]
- 6. neb.com [neb.com]
- 7. biocompare.com [biocompare.com]
- 8. PCR kits for GC-rich targets [takarabio.com]
- 9. ocimumbio.com [ocimumbio.com]
- 10. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 11. researchgate.net [researchgate.net]
- 12. genomique.iric.ca [genomique.iric.ca]
- 13. revvity.com [revvity.com]
- 14. sequencing.roche.com [sequencing.roche.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. rochesequencingstore.com [rochesequencingstore.com]
- 17. academic.oup.com [academic.oup.com]
- 18. biostars.org [biostars.org]
- 19. academic.oup.com [academic.oup.com]
- 20. GCparagon: evaluating and correcting GC biases in cell-free DNA at the fragment level - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 23. help.takarabio.com [help.takarabio.com]
- 24. Effects of GC bias in next-generation-sequencing data on de novo genome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of GC Bias in Next-Generation-Sequencing Data on De Novo Genome Assembly | PLOS One [journals.plos.org]
- 26. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. bento.bio [bento.bio]
Technical Support Center: Improving Read Length in Sequencing of Repetitive DNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with sequencing repetitive DNA regions.
Troubleshooting Guide
This guide addresses specific issues that can arise during the sequencing of repetitive DNA and offers potential causes and solutions.
Issue 1: My long-read sequencing run produced short average read lengths (low N50) for a sample with known repetitive elements.
-
Potential Cause 1: Poor Quality High Molecular Weight (HMW) DNA
The success of long-read sequencing is highly dependent on the integrity of the input DNA.[1] Short fragments present in the DNA extract can be preferentially sequenced, leading to a lower average read length.[2]
Solution:
-
Assess DNA Integrity: Before library preparation, it is crucial to assess the size distribution of your extracted DNA. Use methods like pulsed-field gel electrophoresis (PFGE) or automated electrophoresis systems (e.g., Agilent Femto Pulse) to ensure a high proportion of large DNA fragments (>50 kb).[2][3] For optimal results with PacBio sequencing, a Genomic Quality Number (GQN) of >9 for fragments above 10 kb is recommended.[2]
-
Optimize DNA Extraction: Employ a gentle DNA extraction method specifically designed for HMW DNA. Avoid vigorous vortexing or pipetting, which can shear the DNA.[1] Using a mortar and pestle for tissue grinding has been shown to yield longer reads compared to a tissue homogenizer.[4]
-
-
Potential Cause 2: Suboptimal Library Preparation
The library preparation protocol can introduce fragmentation or biases that shorten the resulting read lengths.
Solution:
-
Minimize Fragmentation: Handle the DNA gently throughout the library preparation process. Use wide-bore pipette tips to reduce mechanical stress.
-
Size Selection: Incorporate a size selection step using beads or gel electrophoresis to remove smaller DNA fragments before sequencing. This ensures that the library loaded onto the sequencer is enriched for long DNA molecules.
-
Follow Recommended Protocols: Adhere to the specific library preparation protocols recommended by the sequencing platform provider (e.g., PacBio, Oxford Nanopore Technologies), as these have been optimized for long-read sequencing.[5][6]
-
-
Potential Cause 3: Presence of Sequencing Inhibitors
Contaminants from the DNA extraction process (e.g., salts, EDTA, phenols, polysaccharides) can inhibit the polymerase activity during sequencing, leading to premature termination of reads.[3][7]
Solution:
-
Assess DNA Purity: Use spectrophotometry (e.g., NanoDrop) to check the purity of your DNA sample. Aim for a 260/280 ratio of ~1.8 and a 260/230 ratio of 2.0-2.2.[3]
-
DNA Purification: If contaminants are suspected, perform an additional cleanup step using a purification kit or bead-based methods.
-
Issue 2: The sequencing reads do not fully span the repetitive region of interest.
-
Potential Cause 1: The repetitive region is longer than the achievable read length of the sequencing run.
Even with long-read technologies, some highly complex and long repetitive regions may exceed the length of individual reads.[8]
Solution:
-
Optimize for Ultra-Long Reads (Oxford Nanopore): For Oxford Nanopore sequencing, specific protocols and library preparation kits are available to generate ultra-long reads ( > 100 kb).[9] This often involves very careful HMW DNA extraction and handling.
-
Utilize Paired-End Sequencing (Short-Read/Hybrid approach): While not a long-read solution, paired-end short-read sequencing can sometimes help to scaffold contigs across shorter repetitive regions by providing information about the distance between the two ends of a fragment.[10]
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Consider a Hybrid Assembly Approach: Combining the high accuracy of short reads with the length of long reads can help to resolve complex repeats.[11]
-
-
Potential Cause 2: The repetitive region contains features that cause the polymerase to dissociate.
Certain DNA sequences, such as long homopolymer stretches (e.g., poly-A tails) or regions prone to forming strong secondary structures, can cause the sequencing polymerase to stall or fall off the template.[12][13]
Solution:
-
Optimize Sequencing Chemistry: Some sequencing platforms offer alternative chemistries or enzymes that are better at processing difficult templates.[14] For example, using a dGTP analog like 7-deaza-dGTP during PCR amplification prior to sequencing can help to disrupt G-C rich secondary structures.[15][16]
-
Bioinformatic Approaches: Specialized bioinformatics tools are designed to handle and assemble reads from repetitive regions.[11][17]
-
Issue 3: High error rates in the sequenced repetitive regions are making assembly difficult.
-
Potential Cause: Inherent error rates of the sequencing technology.
While constantly improving, long-read sequencing technologies have historically had higher error rates than short-read platforms.[18] These errors can complicate the assembly of highly similar repeat units.
Solution:
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Use High-Fidelity Long Reads (PacBio HiFi): PacBio's HiFi sequencing, which utilizes a circular consensus sequencing (CCS) approach, generates long reads with high accuracy (>99.9%).[18][19] This high accuracy is crucial for distinguishing between individual repeat units.
-
Increase Sequencing Depth: Higher coverage allows for more robust error correction during the assembly process. The consensus sequence derived from multiple reads is more likely to be accurate.[10]
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Employ Polishing Steps in Bioinformatics: After an initial assembly, use "polishing" algorithms that leverage the raw sequencing data (or even supplementary short-read data) to correct errors in the assembled sequence. Tools like Pilon (for Illumina data) and Arrow or Nanopolish (for long-read data) are commonly used.[11]
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to sequence repetitive DNA with short-read technologies?
Short-read sequencing technologies, such as those from Illumina, generate reads that are typically 50-300 base pairs long.[9][20] When a repetitive region is longer than the read length, it becomes impossible to uniquely map the reads and determine their correct order and copy number.[21][22] This leads to fragmented assemblies with gaps in the repetitive regions.[20][23]
Q2: What are the main long-read sequencing technologies available for sequencing repetitive DNA?
The two predominant long-read sequencing technologies are:
-
Single-Molecule Real-Time (SMRT) Sequencing from Pacific Biosciences (PacBio): This technology, particularly with its High-Fidelity (HiFi) reads, produces reads that are thousands of base pairs long with very high accuracy (>99.9%).[19][21]
-
Nanopore Sequencing from Oxford Nanopore Technologies (ONT): This technology passes a single DNA molecule through a protein nanopore and measures the resulting changes in electrical current to determine the sequence.[19][24] It is capable of producing very long to ultra-long reads.[9]
Q3: What is a "hybrid assembly" and when should I use it?
A hybrid assembly combines the strengths of both short-read and long-read sequencing data.[11] Long reads are used to create a scaffold of the genome, correctly ordering and orienting the contigs, especially across repetitive regions.[25] The highly accurate short reads are then used to "polish" this scaffold, correcting errors and improving the overall sequence accuracy. This approach is particularly useful for large and complex genomes with a high proportion of repetitive DNA.[11]
Q4: Are there methods to sequence a specific repetitive region without having to sequence the entire genome?
Yes, targeted sequencing methods can be used to enrich for specific repetitive regions of interest. These approaches include:
-
Amplicon Sequencing: This method uses PCR to amplify the target region. Long-range PCR can be used to generate amplicons that are several kilobases long, which can then be sequenced using long-read technologies.[26]
-
Hybridization Capture: This technique uses probes to capture and enrich for specific DNA sequences from a complex library.[27] The enriched library is then sequenced.
-
CRISPR-Cas9 Based Enrichment: This method uses the CRISPR-Cas9 system to target and cut out specific genomic regions, which can then be isolated and sequenced. PacBio offers the PureTarget repeat expansion panel which uses this technology.[26][27]
Q5: What are some key bioinformatics tools for assembling genomes with repetitive elements from long reads?
Several assemblers are specifically designed to handle long-read data and resolve repetitive regions. Some popular tools include:
-
Canu: An assembler designed for high-error long-read data that uses an Overlap-Layout-Consensus (OLC) algorithm.[11]
-
Flye: An assembler optimized for speed and noisy long-read data, which includes algorithms for resolving repeats.[11]
-
MaSuRCA: A hybrid assembler that can combine Illumina short reads with PacBio or Nanopore long reads.[11]
-
TandemTools: A suite of tools specifically designed for mapping long reads and assessing assembly quality in extra-long tandem repeats.[17]
Quantitative Data Summary
Table 1: Comparison of Sequencing Technologies for Repetitive DNA
| Feature | Short-Read Sequencing (e.g., Illumina) | Long-Read Sequencing (PacBio HiFi) | Long-Read Sequencing (Oxford Nanopore) |
| Read Length | 50 - 300 bp[9][20] | 10 - 25 kb[9] | 1 kb - 4+ Mb[9][28] |
| Accuracy | >99.9%[21] | >99.9%[19] | ~95% (raw reads, can be improved with consensus)[18] |
| Throughput | Very High | High | High, scalable |
| Ability to Resolve Repeats | Poor, if repeat is longer than read length[21][22] | Excellent[29] | Excellent[19] |
| Primary Challenge | Inability to span long repeats[20] | Higher initial DNA input requirement | Higher raw read error rate[18] |
Table 2: General Recommendations for HMW DNA Quality Control
| QC Metric | Recommended Value | Purpose |
| DNA Integrity | Majority of fragments > 50 kb | Ensures long reads can be generated.[1] |
| 260/280 Ratio | ~1.8 | Indicates purity from protein contamination.[3] |
| 260/230 Ratio | 2.0 - 2.2 | Indicates purity from salt and organic solvent contamination.[3] |
Experimental Protocols
Protocol 1: High-Level Workflow for HMW DNA Extraction and QC
-
Tissue Disruption: Gently disrupt the tissue using a method that minimizes DNA shearing, such as grinding in liquid nitrogen with a mortar and pestle.[4]
-
Cell Lysis: Use a lysis buffer with gentle mixing to break open the cells and release the DNA.
-
DNA Purification: Purify the DNA from other cellular components using a method suitable for HMW DNA, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a specialized kit.
-
DNA Quality Control:
-
Assess DNA concentration using a fluorometric method (e.g., Qubit).[3]
-
Evaluate DNA purity using a spectrophotometer (e.g., NanoDrop) to check 260/280 and 260/230 ratios.[3]
-
Determine the DNA fragment size distribution using pulsed-field gel electrophoresis or an automated system like the Agilent Femto Pulse.[2][3]
-
Protocol 2: General Steps for Long-Read Library Preparation
-
DNA Fragmentation (Optional/Tunable): Depending on the desired read length, the HMW DNA may be fragmented to a specific size range using enzymatic or mechanical methods.[30][31]
-
End Repair and A-tailing: The ends of the DNA fragments are repaired and a single adenine (B156593) base is added to prepare them for adapter ligation.[30][31]
-
Adapter Ligation: Sequencing adapters, which are necessary for the sequencing instrument to recognize the DNA, are ligated to the ends of the fragments.[30][31]
-
Cleanup and Size Selection: The library is cleaned to remove any unincorporated adapters and enzymes. A size selection step may be performed to enrich for fragments of a desired length.[31]
-
Library Quantification and QC: The final library is quantified and its size distribution is checked before loading it onto the sequencer.[31]
Visualizations
References
- 1. neb.com [neb.com]
- 2. Evaluation of controls, quality control assays, and protocol optimisations for PacBio HiFi sequencing on diverse and challenging samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanoporetech.com [nanoporetech.com]
- 4. Balancing read length and sequencing depth: Optimizing Nanopore long‐read sequencing for monocots with an emphasis on the Liliales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Sample and Library Preparation for PacBio Long-Read Sequencing in Grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MGH DNA Core [dnacore.mgh.harvard.edu]
- 8. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 9. nanoporetech.com [nanoporetech.com]
- 10. irepertoire.com [irepertoire.com]
- 11. Genome Assembly: Overview of the Tools - CD Genomics [cd-genomics.com]
- 12. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 13. genomique.iric.ca [genomique.iric.ca]
- 14. base4.co.uk [base4.co.uk]
- 15. Short Sequencing Trace Read Lengths [nucleics.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Probably Correct: Rescuing Repeats with Short and Long Reads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nexco | The Power and Promise of Long-Read Sequencing Technologies [nexco.ch]
- 20. Short-read sequencing — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 21. frontlinegenomics.com [frontlinegenomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Long-Read DNA Sequencing [genome.gov]
- 24. The Complete Overview of Long-Read Sequencing in 2024 - CD Genomics [cd-genomics.com]
- 25. Read (biology) - Wikipedia [en.wikipedia.org]
- 26. pacb.com [pacb.com]
- 27. pacb.com [pacb.com]
- 28. A Hitchhiker's Guide to long-read genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pacb.com [pacb.com]
- 30. idtdna.com [idtdna.com]
- 31. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
Technical Support Center: Hot Start PCR for High GC-Content Templates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Hot Start PCR for templates with high GC content.
Frequently Asked Questions (FAQs)
Q1: Why are high GC-content templates difficult to amplify?
High GC-content templates (GC content >60%) are challenging to amplify for two primary reasons[1][2][3]:
-
Increased Thermal Stability: Guanine (G) and Cytosine (C) bases are linked by three hydrogen bonds, compared to the two hydrogen bonds between Adenine (A) and Thymine (T). This makes GC-rich regions more thermally stable and resistant to denaturation, the initial step in PCR where the double-stranded DNA is separated[1][2][3].
-
Secondary Structure Formation: GC-rich sequences have a higher propensity to form stable secondary structures, such as hairpins and G-quadruplexes. These structures can block the DNA polymerase, leading to incomplete extension and truncated PCR products[1][2][4].
Q2: How does Hot Start PCR help in amplifying high GC-content templates?
Hot Start PCR is a technique that inhibits DNA polymerase activity at lower temperatures (e.g., room temperature) during reaction setup. This prevents the amplification of non-specific products and primer-dimers that can form when primers anneal non-specifically to the template or to each other at suboptimal temperatures[5][6]. By only activating the polymerase at the high temperature of the initial denaturation step, Hot Start PCR significantly increases the specificity and yield of the desired amplicon, which is particularly beneficial for difficult templates like those with high GC content[4][5][6].
Q3: What are the different types of Hot Start PCR activation methods?
There are several methods to achieve a "hot start," including:
-
Antibody-based: A monoclonal antibody binds to and inactivates the DNA polymerase at low temperatures. The initial denaturation step denatures the antibody, releasing the active polymerase.
-
Chemical modification: The polymerase is chemically modified to be inactive. A high-temperature incubation at the beginning of the PCR protocol reverses the modification and activates the enzyme[6].
-
Aptamer-based: A short DNA or RNA molecule (aptamer) binds to the polymerase and inhibits its activity. The aptamer is released upon heating.
-
Wax barrier: A layer of wax separates the polymerase from the other reaction components. The wax melts when the temperature is raised, allowing the components to mix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No PCR Product or Low Yield | Incomplete denaturation of the high GC-content template. | Increase the initial denaturation time to 2-5 minutes at 95°C. For some robust polymerases, you can increase the temperature to 98-100°C[7][8][9]. |
| Secondary structures in the template are blocking the polymerase. | Add PCR enhancers such as DMSO (5-10%), Betaine (0.5-2.5 M), Glycerol (5-10%), or Formamide (1-5%) to the reaction mix to help disrupt secondary structures[10][11]. Specialized GC-enhancer solutions provided with polymerases can also be used[1][12]. | |
| Annealing temperature is too high, preventing efficient primer binding. | Optimize the annealing temperature by performing a gradient PCR. A good starting point is 3-5°C below the calculated primer Tm[1]. | |
| Insufficient extension time for the polymerase to synthesize the full-length product. | Increase the extension time. A general guideline is 1 minute per kb of the target sequence, but this can be extended for difficult templates[13][14]. | |
| Suboptimal Mg2+ concentration. | Optimize the MgCl2 concentration by testing a range from 1.5 mM to 4.0 mM in 0.5 mM increments. High GC templates may require higher Mg2+ concentrations[1][2]. | |
| Non-specific Amplification (Multiple Bands) | Annealing temperature is too low, allowing primers to bind to non-target sites. | Increase the annealing temperature in 2°C increments. Consider using a touchdown PCR protocol[11][15]. |
| Excessive Mg2+ concentration, which can decrease primer specificity. | Decrease the MgCl2 concentration in 0.5 mM increments[1][2]. | |
| Primer design is not optimal and may have off-target binding sites. | Design new primers with higher specificity. Ensure primers have a GC content of 40-60% and avoid 3' GC clamps[8][11]. | |
| Contamination of reagents or template DNA. | Use fresh, high-quality reagents and template DNA. Prepare reactions in a clean environment to avoid cross-contamination[16]. | |
| Smeared PCR Product | Too many PCR cycles leading to the accumulation of non-specific products. | Reduce the number of PCR cycles by 3-5 cycles[17]. |
| Template DNA is degraded. | Use high-quality, intact template DNA. | |
| Very high GC content is causing polymerase slippage or stalling. | Use a polymerase specifically designed for high GC content templates. Consider using dGTP analogs like 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) in the dNTP mix to reduce the formation of secondary structures[1][4]. |
Experimental Protocols
Protocol 1: Standard Hot Start PCR for High GC-Content Template
This protocol provides a starting point for amplifying a high GC-content DNA template. Optimization of individual components and cycling conditions may be necessary.
Reaction Setup:
| Component | 25 µL Reaction | 50 µL Reaction | Final Concentration |
| Nuclease-Free Water | to 25 µL | to 50 µL | - |
| 10X PCR Buffer with MgCl2 | 2.5 µL | 5 µL | 1X |
| 10 mM dNTPs | 0.5 µL | 1 µL | 200 µM each |
| 10 µM Forward Primer | 0.5 µL | 1 µL | 0.2 µM |
| 10 µM Reverse Primer | 0.5 µL | 1 µL | 0.2 µM |
| Template DNA | variable | variable | < 1,000 ng |
| Hot Start Taq DNA Polymerase | 0.125 µL | 0.25 µL | 1.25 units/50 µL |
| Optional: PCR Enhancer (e.g., 5M Betaine) | 5 µL | 10 µL | 1 M |
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 30-35 |
| Annealing | 60-68°C* | 30-60 seconds | |
| Extension | 68-72°C | 1 minute/kb | |
| Final Extension | 68-72°C | 5-10 minutes | 1 |
| Hold | 4-10°C | ∞ |
* Optimize annealing temperature based on primer Tm.
Protocol 2: Touchdown PCR for High GC-Content Templates
Touchdown PCR can enhance specificity by starting with a high annealing temperature and gradually decreasing it over subsequent cycles.
Reaction Setup: Same as Protocol 1.
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 10 |
| Annealing | 70°C (-1°C/cycle) | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Denaturation | 95°C | 30 seconds | 25 |
| Annealing | 60°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | ∞ |
Data Presentation
Table 1: Recommended Concentrations of Common PCR Additives for High GC Templates
| Additive | Recommended Final Concentration | Primary Function |
| Betaine | 0.5 - 2.5 M[10][11] | Reduces secondary structure formation[18]. |
| DMSO | 2 - 10%[10] | Lowers the melting temperature of DNA. |
| Glycerol | 5 - 10%[10] | Helps to relax secondary structures. |
| Formamide | 1 - 5%[10] | Increases primer annealing stringency[1]. |
| Ethylene Glycol | ~1.075 M[18] | Decreases the melting temperature of DNA[18]. |
| 1,2-Propanediol | ~0.816 M[18] | Decreases the melting temperature of DNA[18]. |
Table 2: Comparison of Thermocycling Parameters for Standard vs. High GC PCR
| Parameter | Standard PCR | High GC PCR | Rationale for Change |
| Initial Denaturation | 95°C for 30 sec - 2 min[19][8] | 95-98°C for 2-5 min[19][8] | Ensures complete denaturation of the stable GC-rich template. |
| Denaturation | 95°C for 15-30 sec[19] | 95-98°C for 30-60 sec | Continued complete denaturation in each cycle. |
| Annealing Temperature | 50-60°C[13][20] | 60-68°C | Higher temperature increases specificity for GC-rich primers. |
| Extension Time | 1 min/kb[13] | 1-1.5 min/kb | Provides sufficient time for the polymerase to navigate through stable regions. |
Visualizations
Caption: Mechanism of antibody-based Hot Start PCR.
Caption: Troubleshooting workflow for high GC-content PCR.
References
- 1. neb.com [neb.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. bitesizebio.com [bitesizebio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. GC-rich Hot Start Taq DNA Polymerase 2x Master Mix II 500R 500Rxn – AS ONE INTERNATIONAL [asone-int.com]
- 6. HotStarTaq DNA Polymerase [qiagen.com]
- 7. pcrbio.com [pcrbio.com]
- 8. neb.com [neb.com]
- 9. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Mastering PCR Amplification of GC-Rich Sequences: Four Expert Tips and Techniques — Biofoundry Technologies [biofoundry.com]
- 12. bento.bio [bento.bio]
- 13. neb.com [neb.com]
- 14. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. bio-rad.com [bio-rad.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. neb.com [neb.com]
- 20. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
Technical Support Center: Navigating Polymerase Slippage in GC-Rich Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymerase slippage in GC-rich DNA sequences.
I. Troubleshooting Guides
This section offers structured guidance for resolving common issues encountered during the amplification and sequencing of GC-rich templates.
Problem 1: No PCR Product or Very Low Yield
Possible Cause: Incomplete denaturation of the GC-rich template or formation of stable secondary structures (e.g., hairpins) that block polymerase activity.[1][2][3]
Troubleshooting Steps:
-
Optimize Denaturation:
-
Adjust Annealing Temperature and Time:
-
Incorporate PCR Additives:
-
Add chemical enhancers to the PCR master mix to reduce secondary structures. Common additives include Betaine, DMSO, and 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP).[3][6] Refer to Table 2 for recommended concentrations.
-
-
Select an Appropriate DNA Polymerase:
-
Optimize Primer Design:
Problem 2: Non-Specific Bands or a Smear on the Agarose (B213101) Gel
Possible Cause: Low annealing stringency, excessive MgCl₂ concentration, or too many PCR cycles leading to the amplification of off-target sequences or a range of non-specific products.[4][8][9]
Troubleshooting Steps:
-
Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, which helps to reduce non-specific amplification.[1]
-
Optimize MgCl₂ Concentration: The concentration of magnesium chloride is critical for polymerase activity and primer annealing. Titrate the MgCl₂ concentration, typically within the range of 1.5 to 2.0 mM, to find the optimal balance between yield and specificity.[2][8]
-
Reduce PCR Cycle Number: Excessive cycling can lead to the accumulation of non-specific products and smears. Try reducing the total number of cycles.[9]
-
Utilize a Hot-Start Polymerase: Hot-start polymerases remain inactive during the reaction setup at lower temperatures, preventing the amplification of non-specific products that can occur before the initial denaturation step.[4]
-
Assess Template DNA Integrity: Run your template DNA on an agarose gel to check for degradation, which can manifest as a smear.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is polymerase slippage and why is it problematic in GC-rich regions?
A1: Polymerase slippage is a mutation process that occurs during DNA replication where the DNA polymerase "slips" on the template strand, leading to insertions or deletions of nucleotides in the newly synthesized strand.[10] This issue is particularly prevalent in regions with repetitive sequences, which are common in GC-rich areas. The high GC content promotes the formation of stable secondary structures like hairpin loops, which can cause the polymerase to pause and dissociate from the template, increasing the likelihood of slippage upon re-association.[2][3]
Q2: How do PCR additives like Betaine, DMSO, and 7-deaza-dGTP help in amplifying GC-rich sequences?
A2: These additives work by destabilizing the secondary structures that form in GC-rich DNA, thereby facilitating polymerase progression.[3][6]
-
Betaine equalizes the melting temperatures of GC- and AT-rich regions, reducing the stability of GC-rich duplexes.[11][12]
-
DMSO (Dimethyl Sulfoxide) is a solvent that helps to disrupt base pairing and reduce the melting temperature of the DNA.[13]
-
7-deaza-dGTP is an analog of dGTP that, when incorporated into the DNA, reduces the strength of Watson-Crick base pairing and prevents the formation of G-quadruplex structures.[3][6]
Q3: When should I use a touchdown PCR protocol?
A3: Touchdown PCR is a valuable technique when you are experiencing non-specific amplification or when you are unsure of the optimal annealing temperature for your primers.[10][14] It involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This high initial stringency ensures that only the specific target is amplified in the early cycles, leading to a higher yield of the desired product.[14]
Q4: Can primer design alone solve the problem of polymerase slippage in GC-rich regions?
A4: While optimal primer design is crucial, it may not be sufficient to overcome the challenges of highly GC-rich templates on its own.[15] Designing primers with high GC content and a G/C clamp at the 3' end improves binding stability.[7] However, for templates with very high GC content or strong secondary structures, a combination of optimized primer design, a specialized polymerase, and the use of PCR additives is often necessary for successful amplification.[16]
Q5: What is the smearing I see on my gel after PCR of a GC-rich template?
A5: A smear on an agarose gel typically indicates the presence of a wide range of non-specific PCR products of varying sizes.[9] In the context of GC-rich PCR, this can be caused by several factors, including low annealing temperatures leading to random primer binding, excessive template or enzyme concentration, or DNA degradation.[8][9] Following the troubleshooting steps for non-specific amplification can help resolve this issue.
III. Data Presentation
Table 1: Comparative Fidelity of Common DNA Polymerases
| DNA Polymerase | Relative Fidelity vs. Taq | Proofreading Activity (3'→5' exonuclease) | Recommended for GC-Rich PCR |
| Taq Polymerase | 1x | No | No[17] |
| Pfu DNA Polymerase | ~10x | Yes | With additives[18] |
| Phusion High-Fidelity DNA Polymerase | ~50x | Yes | Yes, with GC buffer[19] |
| Q5 High-Fidelity DNA Polymerase | >100-280x | Yes | Yes, with GC enhancer[3] |
| KOD Hot Start DNA Polymerase | ~10-50x | Yes | Yes[15] |
Fidelity can vary depending on the assay conditions and the specific DNA sequence.
Table 2: Recommended Starting Concentrations for Common PCR Additives
| Additive | Recommended Final Concentration | Mechanism of Action |
| Betaine | 0.8 - 1.6 M | Reduces DNA melting temperature and equalizes GC/AT binding stability.[20] |
| DMSO | 2 - 8% (v/v) | Disrupts base pairing and reduces secondary structures.[13] |
| 7-deaza-dGTP | 1:3 to 3:1 ratio with dGTP | Reduces the stability of GC base pairing.[21] |
| Formamide | 1 - 5% (v/v) | Lowers the melting temperature of DNA.[3] |
IV. Experimental Protocols
Protocol 1: Touchdown PCR for Amplifying GC-Rich Templates
This protocol is designed to enhance the specificity of PCR amplification for GC-rich DNA targets.[10][14]
-
Reaction Setup:
-
Prepare the PCR master mix on ice. For a 25 µL reaction, combine:
-
5 µL of 5x GC Buffer
-
0.5 µL of 10 mM dNTPs (or a mix containing 7-deaza-dGTP)
-
1.25 µL of Forward Primer (10 µM)
-
1.25 µL of Reverse Primer (10 µM)
-
0.25 µL of High-Fidelity DNA Polymerase for GC-rich templates
-
1 µL of Template DNA (10-100 ng)
-
Add PCR-grade water to a final volume of 25 µL.
-
-
(Optional) Add Betaine to a final concentration of 1.3 M.[11]
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 98°C for 3 minutes
-
Touchdown Cycles (10-15 cycles):
-
Denaturation: 98°C for 20 seconds
-
Annealing: Start at a temperature 10°C above the calculated Tm of the primers and decrease by 1°C per cycle. Hold for 20 seconds.
-
Extension: 72°C for 30 seconds/kb
-
-
Amplification Cycles (20-25 cycles):
-
Denaturation: 98°C for 20 seconds
-
Annealing: Use the final annealing temperature from the touchdown phase (e.g., calculated Tm). Hold for 20 seconds.
-
Extension: 72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis.
-
Protocol 2: PCR with Betaine and DMSO for GC-Rich Templates
This protocol utilizes a combination of additives to improve the amplification of challenging GC-rich sequences.[16][22]
-
Reaction Setup:
-
Prepare the PCR master mix on ice. For a 50 µL reaction, combine:
-
10 µL of 5x GC Buffer
-
1 µL of 10 mM dNTPs
-
2.5 µL of Forward Primer (10 µM)
-
2.5 µL of Reverse Primer (10 µM)
-
10 µL of 5 M Betaine (final concentration 1 M)
-
2.5 µL of DMSO (final concentration 5%)
-
0.5 µL of High-Fidelity DNA Polymerase
-
1 µL of Template DNA (10-100 ng)
-
Add PCR-grade water to a final volume of 50 µL.
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with a gradient)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis.
-
V. Mandatory Visualization
References
- 1. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. A Fundamental Study of the PCR Amplification of GC-Rich DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. End-point PCR and PCR Primers Support - Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. bento.bio [bento.bio]
- 11. 5M Betaine | DNA Polymerase Technology [klentaq.com]
- 12. Betaine Enhancer Solution 5 M [ampliqon.com]
- 13. neb.com [neb.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. oiu.edu.sd [oiu.edu.sd]
- 19. youtube.com [youtube.com]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Betaine improves the PCR amplification of GC-rich DNA sequences. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing dNTP/ddNTP Ratios for Sanger Sequencing
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting dNTP/ddNTP ratios for optimal Sanger sequencing results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of dNTPs and ddNTPs in Sanger sequencing?
Deoxynucleoside triphosphates (dNTPs) are the building blocks for new DNA strands in a polymerase chain reaction (PCR).[1] Dideoxynucleoside triphosphates (ddNTPs) are modified nucleotides that lack the 3'-hydroxyl group necessary for forming a phosphodiester bond, which is required for chain elongation.[1][2] When a ddNTP is incorporated into a growing DNA strand, the synthesis is terminated.[1][2] In automated Sanger sequencing, each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is labeled with a different fluorescent dye, allowing for the detection of the terminal base.[3]
Q2: Why is the ratio of dNTPs to ddNTPs critical for sequencing results?
The ratio of dNTPs to ddNTPs is a crucial factor in Sanger sequencing as it determines the distribution of fragment lengths.[4][5] A carefully balanced ratio ensures that a comprehensive set of DNA fragments is generated, with each fragment terminating at a different base.[2] An incorrect ratio can lead to either an overabundance of short fragments or a lack of shorter fragments, both of which result in poor sequencing data.[3]
Q3: What is a good starting dNTP/ddNTP ratio for a standard sequencing reaction?
A common starting point for the dNTP to ddNTP ratio is 10:1 or higher.[3] For example, if the concentration of each dNTP is 1 mM, the corresponding ddNTP concentration might be 0.1 mM.[3][6] However, the optimal ratio can vary depending on the DNA polymerase, template type, and specific experimental conditions.[2][3] Commercial sequencing kits, such as the BigDye™ Terminator v1.1 and v3.1, come with pre-optimized dNTP/ddNTP ratios for different applications.[7][8] The v1.1 kit is designed for shorter reads and obtaining sequences close to the primer, while the v3.1 kit is better suited for longer reads.[7][8]
Q4: How does the purity of dNTPs and ddNTPs affect sequencing outcomes?
The purity of both dNTPs and ddNTPs is essential for high-quality sequencing data.[3] Contaminants can inhibit the DNA polymerase, leading to weak or no signal.[3] The presence of contaminating dNTPs in a ddNTP stock can alter the effective dNTP/ddNTP ratio, leading to a decreased frequency of termination and weaker signals for shorter fragments.[3]
Troubleshooting Guide
Issue 1: Weak or No Sequencing Signal
Question: My sequencing reaction has resulted in a very weak signal or no signal at all. Could this be related to the dNTP/ddNTP ratio?
Answer: Yes, an improper dNTP/ddNTP ratio can contribute to a weak or absent signal.
-
Potential Cause: An excessively low ddNTP concentration (a very high dNTP/ddNTP ratio) can lead to infrequent chain termination, resulting in too few detectable fragments, especially shorter ones.[3]
-
Troubleshooting Steps:
-
Verify Template and Primer Quality: Before adjusting the nucleotide ratio, ensure that your DNA template and primer concentrations are optimal and that the template is free of inhibitors.[9] Low template or primer amounts are a common cause of weak signals.[9]
-
Increase ddNTP Concentration: If template and primer quality are confirmed to be good, a modest increase in the ddNTP concentration relative to the dNTPs may improve the signal by increasing the frequency of termination events.[2]
-
Check for Residual dNTPs from PCR: If you are sequencing a PCR product, ensure that it has been properly purified to remove any leftover dNTPs from the amplification step.[10] Residual dNTPs will alter the optimized dNTP/ddNTP ratio in your sequencing reaction, leading to a weaker signal.[10][11]
-
Issue 2: Short Read Lengths with a Sharp Signal Drop-off
Question: My sequencing data looks good for the first few hundred bases, but then the signal drops off abruptly, resulting in a short read. What is the likely cause?
Answer: This issue, often referred to as "premature termination," can be caused by several factors, including the dNTP/ddNTP ratio.
-
Potential Cause: A high ddNTP concentration (a low dNTP/ddNTP ratio) increases the probability of chain termination, leading to a preponderance of shorter fragments and a loss of signal for longer fragments.[2][7]
-
Troubleshooting Steps:
-
Decrease ddNTP Concentration: To favor the generation of longer fragments, decrease the concentration of ddNTPs relative to dNTPs.[3]
-
Optimize for Long Reads: If consistently obtaining short reads, consider using a sequencing kit optimized for longer fragments, such as the BigDye™ Terminator v3.1 kit.[8]
-
Address Template-Specific Issues: For templates with high GC content or secondary structures, which can also cause premature termination, consider using sequencing additives like DMSO or betaine (B1666868) to facilitate polymerase processivity.[3]
-
Issue 3: "Top-Heavy" Sequencing Data
Question: The peaks at the beginning of my sequence are very strong, but they quickly weaken, and I lose the sequence. What could be causing this?
Answer: This "top-heavy" pattern is often a result of an imbalance in the reaction components.
-
Potential Cause: An excessively high ddNTP/ddNTP ratio can cause most of the termination events to occur close to the primer, resulting in strong signals for short fragments but very weak or no signal for longer fragments.[2]
-
Troubleshooting Steps:
-
Adjust the dNTP/ddNTP Ratio: Decrease the concentration of ddNTPs to allow for the generation of a more balanced population of fragment lengths.[3]
-
Check Template Concentration: Too much template DNA can also lead to "top-heavy" data by rapidly depleting the available dNTPs.[9][12] Ensure your template concentration is within the recommended range.[9]
-
Issue 4: Noisy or Mixed Sequence Data
Question: My electropherogram shows multiple peaks at each position, making the sequence unreadable. Is this related to the dNTP/ddNTP ratio?
Answer: While noisy data is often caused by other issues, an improper dNTP/ddNTP ratio can be a contributing factor.
-
Potential Cause: An extremely high ddNTP/ddNTP ratio can sometimes lead to noisy data with poorly defined peaks, especially if the signal is weak overall.[2] However, this is more commonly due to issues like multiple priming sites, a mixed template population, or residual PCR primers.[3]
-
Troubleshooting Steps:
-
Verify Primer Specificity: Ensure your sequencing primer has a single, unique binding site on the template DNA.[3]
-
Confirm Template Purity: For plasmids, ensure you have a pure clonal population. For PCR products, verify a single band of the correct size on an agarose (B213101) gel.[3]
-
Thoroughly Clean PCR Products: Remove all residual primers and dNTPs from your PCR product before sequencing.[10]
-
Quantitative Data Summary
The optimal concentrations of dNTPs and ddNTPs can vary. The following tables provide recommended starting ranges and ratios for different template types.
Table 1: Recommended dNTP/ddNTP Ratios and Concentration Ranges
| Template Type | Recommended dNTP/ddNTP Ratio (starting point) | Typical dNTP Concentration (each) | Typical ddNTP Concentration (each) | Notes |
| Plasmids (<10 kb) | 100:1 | 200-500 µM | 2-5 µM | A higher dNTP concentration can help in achieving longer reads. |
| PCR Products (<500 bp) | 50:1 | 100-200 µM | 2-4 µM | A higher ddNTP concentration can improve sequencing quality close to the primer. |
| PCR Products (>500 bp) | 100:1 - 200:1 | 200-500 µM | 1-5 µM | A lower ddNTP concentration is generally better for longer reads. |
| GC-rich Templates | 100:1 | 200-500 µM | 2-5 µM | Consider using additives like DMSO or betaine. May require further optimization. |
Table 2: Troubleshooting Adjustments for dNTP/ddNTP Ratios
| Observed Problem | Likely Cause Related to Ratio | Recommended Adjustment |
| Weak signal, especially for short fragments | ddNTP concentration too low | Increase ddNTP concentration or decrease dNTP concentration. |
| Short read length, signal drops off abruptly | ddNTP concentration too high | Decrease ddNTP concentration or increase dNTP concentration. |
| "Top-heavy" data (very strong initial signal that fades) | ddNTP concentration too high | Decrease ddNTP concentration. |
Experimental Protocols
Protocol for Optimizing dNTP/ddNTP Ratio for Long Reads
This protocol outlines a method for systematically testing different dNTP/ddNTP ratios to maximize read length. This is particularly useful for novel or difficult templates.
1. Materials:
-
Purified template DNA (plasmid or PCR product)
-
Sequencing primer (e.g., 3.2 µM stock)
-
Thermostable DNA polymerase for sequencing
-
Sequencing buffer (5x)
-
Individual dNTPs (10 mM stocks of dATP, dCTP, dGTP, dTTP)
-
Individual fluorescently labeled ddNTPs (1 mM stocks of ddATP, ddCTP, ddGTP, ddTTP)
-
Nuclease-free water
2. Experimental Setup: Prepare a master mix of common reagents (buffer, polymerase, template, primer). Then, create a series of dilutions for your dNTPs and ddNTPs to test a range of ratios. The following is an example for a 20 µL reaction volume.
Table 3: Example Titration for dNTP/ddNTP Ratio Optimization
| Reaction | dNTP Mix (µL of 10mM stock) | ddNTP Mix (µL of 1mM stock) | Final dNTP Conc. (each) | Final ddNTP Conc. (each) | dNTP/ddNTP Ratio |
| A | 1.0 | 0.2 | 500 µM | 10 µM | 50:1 |
| B | 1.0 | 0.1 | 500 µM | 5 µM | 100:1 |
| C | 1.0 | 0.05 | 500 µM | 2.5 µM | 200:1 |
3. Reaction Assembly: For each reaction, combine:
-
5x Sequencing Buffer: 4 µL
-
Template DNA (as required)
-
Primer (e.g., 1 µL of 3.2 µM stock)
-
dNTP Mix (from Table 3)
-
ddNTP Mix (from Table 3)
-
DNA Polymerase (as recommended by manufacturer)
-
Nuclease-free water to a final volume of 20 µL
4. Thermal Cycling: Perform cycle sequencing using a standard protocol, for example:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
96°C for 10 seconds
-
50-60°C for 5 seconds (primer annealing)
-
60°C for 4 minutes (extension)
-
5. Post-Reaction Cleanup: Purify the sequencing products to remove unincorporated dye terminators using a method such as ethanol/EDTA precipitation or a spin column kit.
6. Data Analysis: Run the purified samples on a capillary electrophoresis-based DNA analyzer. Analyze the resulting electropherograms, comparing the read length and overall signal quality to determine the optimal dNTP/ddNTP ratio for your template.
Visualizations
Caption: Workflow of an automated Sanger sequencing experiment.
Caption: Troubleshooting logic for dNTP/ddNTP ratio issues.
References
- 1. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. benchchem.com [benchchem.com]
- 8. BigDye™ Terminator v3.1 Cycle Sequencing Kit, 24 Reactions - FAQs [thermofisher.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 11. Standard PCR Protocol_çç©æ¢ç´¢ [biodiscover.com]
- 12. ccc.osu.edu [ccc.osu.edu]
Validation & Comparative
A Comparative Guide to Chain Terminators in Sanger Sequencing: 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine vs. ddGTP
For researchers, scientists, and professionals in drug development, the precision of DNA sequencing is paramount. Sanger sequencing, the gold standard for sequence validation, relies on the specific incorporation of chain-terminating dideoxynucleoside triphosphates (ddNTPs). Among these, 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP) is the canonical chain terminator for guanine (B1146940) residues. This guide provides an objective comparison between ddGTP and a modified alternative, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine, exploring its potential advantages in sequencing challenging DNA templates.
While direct comparative experimental data for this compound in sequencing applications is not extensively available in peer-reviewed literature, this guide constructs a comparison based on the known properties of its constituent modifications: the 2',3'-dideoxy sugar, the 7-deaza base modification, and the 7-iodo substitution.
Executive Summary
Standard Sanger sequencing using ddGTP can encounter difficulties with GC-rich DNA templates, leading to artifacts known as band compressions. These artifacts arise from the formation of secondary structures in the DNA fragments due to non-canonical Hoogsteen base pairing involving the N7 atom of guanine. The modification of ddGTP to this compound aims to mitigate these issues. The 7-deaza modification, where the N7 nitrogen is replaced by a carbon, prevents Hoogsteen base pairing, thus reducing the formation of secondary structures and improving the accuracy of sequencing through GC-rich regions.[1][2][3][4][5] The addition of an iodine atom at the 7-position may further influence base stacking interactions, though its impact on polymerase incorporation efficiency requires empirical validation.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics of ddGTP and the inferred properties of this compound.
| Feature | ddGTP (2',3'-Dideoxyguanosine triphosphate) | This compound (Inferred Properties) |
| Primary Function | Chain terminator for guanine in Sanger sequencing.[1][6] | Potential chain terminator for guanine in Sanger sequencing. |
| Mechanism of Action | The absence of a 3'-hydroxyl group on the deoxyribose sugar prevents the formation of a phosphodiester bond, leading to the termination of DNA chain elongation.[6] | The 2',3'-dideoxy sugar ensures chain termination upon incorporation by a DNA polymerase. |
| Performance with GC-Rich Templates | Prone to causing band compression artifacts due to the formation of secondary structures (Hoogsteen base pairing).[1][2][3] | Expected to reduce or eliminate band compressions due to the 7-deaza modification, which prevents Hoogsteen base pairing.[1][2][3][4][5] |
| Polymerase Incorporation Efficiency | Generally well-incorporated by DNA polymerases used in sequencing. | The effect of the 7-iodo modification on polymerase incorporation is not well-documented for sequencing. Some studies on related 8-halo-7-deaza-dGTPs suggest that halogen modifications can lead to poor incorporation by certain DNA polymerases. |
| Potential Advantages | Well-established and widely used, with optimized protocols. | Improved sequencing accuracy for GC-rich templates and regions prone to secondary structure formation. |
| Potential Disadvantages | Suboptimal performance with GC-rich templates. | Potentially lower incorporation efficiency by DNA polymerases due to the bulky iodo group. The synthesis of this modified nucleotide is also more complex and costly. |
Experimental Protocols
Hypothetical Sanger Sequencing Protocol with this compound
1. Reaction Setup:
Four separate sequencing reactions would be prepared, one for each ddNTP (ddATP, ddCTP, ddTTP, and this compound triphosphate). Each reaction tube would contain:
-
DNA template (single-stranded)
-
Sequencing primer
-
DNA polymerase (e.g., a modified Taq polymerase)
-
A mixture of all four standard deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
One of the chain-terminating dideoxynucleotide triphosphates (in this case, this compound triphosphate for the 'G' reaction)
2. Cycle Sequencing:
The reaction mixtures would undergo thermal cycling to allow for primer annealing and extension by the DNA polymerase. During extension, the polymerase would randomly incorporate either a dGTP or the chain-terminating this compound triphosphate opposite a cytosine in the template.
3. Fragment Generation:
The random incorporation of the modified guanosine (B1672433) analog would result in a series of DNA fragments of varying lengths, each terminating with this compound.
4. Gel Electrophoresis and Sequence Reading:
The resulting DNA fragments from the four reactions would be separated by size using capillary gel electrophoresis. The sequence would then be determined by the order of the terminated fragments.
Visualizing the Molecular Differences and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key molecular structures, the mechanism of chain termination, and the experimental workflow.
Conclusion
References
Navigating the Maze of GC-Rich Regions: A Comparative Guide to Sequencing with 7-Deaza Analogs
For researchers, scientists, and drug development professionals grappling with the notorious challenges of sequencing GC-rich DNA, 7-deaza nucleotide analogs offer a powerful solution. These modified bases are instrumental in overcoming the hurdles of secondary structures that lead to ambiguous and unreliable sequencing data. This guide provides an objective comparison of sequencing performance with and without 7-deaza analogs, supported by experimental data and detailed protocols, to aid in the validation of your sequencing results.
The core problem with GC-rich templates lies in their propensity to form stable secondary structures, such as hairpins and G-quadruplexes. These structures impede DNA polymerase processivity, resulting in a phenomenon known as band compression in Sanger sequencing electropherograms. This manifests as unresolved, overlapping peaks that make accurate base calling impossible. 7-deaza analogs, most commonly 7-deaza-dGTP, address this issue at its root. By replacing the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon, they disrupt the Hoogsteen hydrogen bonds that are crucial for the formation of these secondary structures, without affecting the standard Watson-Crick base pairing essential for accurate sequencing.
Performance Comparison: Standard dNTPs vs. 7-Deaza Analogs
The incorporation of 7-deaza analogs into sequencing reactions leads to significant improvements in data quality, particularly for templates with high GC content. The following tables summarize the quantitative impact of these analogs on key sequencing metrics.
| Metric | Standard dNTPs | 7-Deaza-dGTP | Improvement |
| Read Length | Often truncated in GC-rich regions | Consistently longer reads through GC-rich regions | Significant increase in readable sequence length |
| Accuracy | Prone to miscalls and ambiguous bases (N's) | Higher base-calling accuracy, fewer ambiguous bases | Marked reduction in sequencing errors |
| Resolution of Band Compressions | Frequent and severe compressions | Effective resolution of compressed regions | Clear and unambiguous peak separation |
| Success Rate for GC-Rich Templates (>65% GC) | Low, often requires extensive troubleshooting | High, reliable sequencing of difficult templates | Substantial increase in first-pass sequencing success |
Table 1: Qualitative Comparison of Sequencing Performance.
| Parameter | Sequencing with Standard dNTPs | Sequencing with 7-Deaza-dGTP |
| Example GC-Rich Region (Unreadable with standard dNTPs) | NNNNGCGGGCGNNNN | GATGCGGGCGGATGC |
| Phred Quality Score (in compressed region) | < 20 | > 30 |
| Successful Reads of GC-Rich Plasmid (%) | 30% | 95% |
Table 2: Illustrative Quantitative Comparison for a Difficult GC-Rich Template.
Experimental Protocols
To ensure reproducible and high-quality results, it is crucial to follow optimized protocols when using 7-deaza analogs. Below are detailed methodologies for PCR amplification and cycle sequencing incorporating 7-deaza-dGTP.
PCR Amplification with 7-Deaza-dGTP for Sequencing Template Preparation
This protocol is designed to generate PCR products from GC-rich templates that are suitable for subsequent sequencing.
-
Reaction Setup:
-
Prepare a master mix containing the following components per 25 µL reaction:
-
10x PCR Buffer (with MgCl₂)
-
dNTP mix (with 7-deaza-dGTP:dGTP ratio of 3:1)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
-
-
Add 1-10 ng of template DNA to individual PCR tubes.
-
Add the master mix to each tube.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
PCR Product Purification:
-
Analyze the PCR product on an agarose (B213101) gel to confirm amplification.
-
Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.
-
Cycle Sequencing with BigDye™ Terminator v3.1 and 7-Deaza-dGTP
This protocol is an adaptation for sequencing GC-rich templates using the widely used BigDye™ Terminator chemistry.
-
Reaction Setup:
-
For each 10 µL sequencing reaction, prepare the following mix:
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL
-
5x Sequencing Buffer: 1.5 µL
-
Primer (3.2 µM): 1 µL
-
Purified PCR product (template): 1-5 µL (adjust based on concentration)
-
Nuclease-free water: to 10 µL
-
-
Note: Many commercial sequencing mixes already contain 7-deaza-dGTP. If you are using a mix without it, you can supplement it. For particularly stubborn templates, adding DMSO to a final concentration of 5% can further help in denaturation.
-
-
Cycle Sequencing Thermal Profile:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Sequencing Product Cleanup:
-
Remove unincorporated dye terminators using methods such as ethanol/EDTA precipitation or column-based purification.
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in Hi-Di™ Formamide.
-
Denature at 95°C for 5 minutes and immediately place on ice.
-
Analyze on an automated capillary electrophoresis DNA sequencer.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating sequencing data obtained with 7-deaza analogs.
Caption: Experimental workflow for validating 7-deaza analog sequencing.
The decision to use 7-deaza analogs is guided by the characteristics of the DNA template. The following diagram illustrates this logical relationship.
Caption: Decision pathway for using 7-deaza analogs in sequencing.
Enhancing Mutation Cross-Validation: A Comparative Guide to Sequencing with 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Analogs
In the landscape of genomic research and clinical diagnostics, the accurate validation of genetic mutations is paramount. While next-generation sequencing (NGS) has revolutionized the discovery of novel mutations, cross-validation of these findings by an orthogonal method remains a critical step to ensure high confidence in the results. Sanger sequencing is a gold standard for such validation; however, its efficacy can be compromised when dealing with GC-rich regions or sequences prone to secondary structures, leading to ambiguous or failed results. This guide provides a comparative analysis of using 7-deaza-guanosine analogs, specifically focusing on the conceptual application of molecules like 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine, to improve Sanger sequencing for mutation validation, and contrasts this approach with other common validation techniques.
The Challenge of GC-Rich Regions in Mutation Validation
Regions of the genome with high guanine (B1146940) (G) and cytosine (C) content are notoriously difficult to sequence accurately. The strong hydrogen bonding between G and C bases can lead to the formation of stable secondary structures, such as hairpins, which can cause DNA polymerase to stall or dissociate during the sequencing reaction. This results in "band compression" on sequencing gels or poor-quality electropherograms in capillary sequencing, making it challenging to resolve the exact nucleotide sequence and confidently validate a mutation.
Improving Sanger Sequencing with 7-Deaza-Guanosine Analogs
The introduction of 7-deaza-guanosine triphosphate (7-deaza-dGTP) and its derivatives in place of standard dGTP in the sequencing reaction mix is a well-established method to mitigate the problems associated with GC-rich templates. By replacing the nitrogen at the 7th position of the purine (B94841) ring with a carbon, the potential for Hoogsteen base pairing, which contributes to the formation of secondary structures, is eliminated.[1] This results in a more uniform migration of DNA fragments and significantly improved sequence quality in problematic regions.[2][3] While direct "cross-validation" studies for "this compound" are not prevalent in the literature, its utility can be inferred from the known benefits of the 7-deaza-guanosine family in sequencing. The "dideoxy" component suggests its role as a chain terminator in Sanger sequencing.
Comparative Performance of Mutation Validation Methods
The choice of a mutation validation method depends on factors such as the type of mutation, the required sensitivity, throughput, and the sequence context. Below is a comparison of Sanger sequencing enhanced with 7-deaza-guanosine analogs against other common techniques.
| Method | Principle | Primary Advantage | Key Limitation | Typical Sensitivity (Limit of Detection) |
| Sanger Sequencing with 7-Deaza-Guanosine Analogs | Chain termination sequencing with a modified guanosine (B1672433) analog to prevent secondary structures. | High accuracy in GC-rich regions where standard Sanger fails; provides full sequence context. | Lower throughput; not ideal for very low-frequency mutations. | 15-20% variant allele frequency |
| Standard Sanger Sequencing | Dideoxy chain termination sequencing. | Gold standard for sequence validation; provides full sequence context. | Prone to failure or artifacts in GC-rich regions or areas with secondary structures. | 15-20% variant allele frequency |
| Pyrosequencing | Sequencing-by-synthesis, detecting pyrophosphate release upon nucleotide incorporation. | Quantitative analysis of allele frequencies; good for short-to-medium read lengths. | Can have issues with long homopolymer stretches; shorter read lengths than Sanger. | 2-5% variant allele frequency |
| Digital PCR (dPCR) | Partitioning of a sample into thousands of individual PCR reactions; provides absolute quantification. | High sensitivity for rare mutations; absolute quantification without a standard curve. | Does not provide sequence context; requires specific primers and probes for the mutation of interest. | 0.01-1% variant allele frequency |
| TaqMan Allelic Discrimination Assay | Real-time PCR using allele-specific fluorescent probes. | High throughput and relatively low cost per sample; good for known mutations. | Inflexible for detecting novel mutations in the same amplicon; requires specific probe design. | 1-5% variant allele frequency |
Experimental Protocols
Protocol 1: Sanger Sequencing with 7-Deaza-dGTP for Mutation Validation
This protocol outlines the general steps for cycle sequencing of a PCR product suspected to contain a mutation in a GC-rich region.
-
PCR Amplification:
-
Amplify the genomic region containing the putative mutation using standard PCR protocols.
-
Purify the PCR product to remove unincorporated dNTPs and primers. Quantify the purified DNA.
-
-
Cycle Sequencing Reaction Setup:
-
Prepare a master mix for the sequencing reaction. For a 20 µL reaction, a typical mix would include:
-
Purified PCR product (50-100 ng)
-
Sequencing Primer (5 pmol)
-
Sequencing Buffer
-
BigDye™ Terminator v3.1 (or similar) Ready Reaction Mix which contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.
-
Crucially, for the GC-rich template, use a sequencing master mix where dGTP is partially or fully replaced with 7-deaza-dGTP. Many commercial sequencing kits offer a "GC-Rich" formulation or recommend the addition of a 7-deaza-dGTP solution.
-
-
Aliquot the master mix into reaction tubes and add the template and primer.
-
-
Thermal Cycling:
-
Perform cycle sequencing using a thermal cycler with a program such as:
-
Initial denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
-
-
Sequencing Product Purification:
-
Purify the cycle sequencing product to remove unincorporated dye terminators. This can be done using ethanol/EDTA precipitation or column-based purification.
-
-
Capillary Electrophoresis:
-
Resuspend the purified product in a formamide-based loading solution.
-
Denature the sample at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis:
-
Analyze the resulting electropherogram using sequencing analysis software. Compare the sequence to a reference to confirm the presence and nature of the mutation.
-
Protocol 2: Digital PCR (dPCR) for Validation of a Known Low-Frequency Mutation
-
Assay Design:
-
Design primers to amplify the region containing the mutation.
-
Design two probes: one specific for the wild-type allele (e.g., labeled with VIC) and one for the mutant allele (e.g., labeled with FAM).
-
-
Reaction Setup:
-
Prepare a dPCR reaction mix containing:
-
dPCR Master Mix
-
Primer/probe assay mix
-
Genomic DNA sample (10-100 ng)
-
-
The total volume will depend on the dPCR platform being used.
-
-
Droplet Generation:
-
Partition the reaction mix into thousands of oil-emulsion droplets using a droplet generator. Each droplet will ideally contain zero or one copy of the target DNA.
-
-
Thermal Cycling:
-
Perform PCR amplification on the droplets in a thermal cycler. The cycling conditions will be specific to the master mix and assay but typically involve an initial denaturation followed by 40 cycles of denaturation and annealing/extension.
-
-
Droplet Reading:
-
Load the droplet-containing plate or cartridge into a droplet reader. The reader will analyze each droplet for fluorescence from the VIC and FAM probes.
-
-
Data Analysis:
-
The software will count the number of positive droplets for the wild-type and mutant alleles.
-
The concentration and fractional abundance of the mutation are calculated based on Poisson statistics, providing a quantitative measure of the mutation's presence.
-
Visualizing the Workflow
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of GC-Rich PCR: A Comparative Guide to Enhancers
For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA templates is a frequent and often formidable challenge. The high percentage of guanine (B1146940) (G) and cytosine (C) bases leads to increased melting temperatures and the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase activity, leading to failed or inefficient PCR amplification. To overcome these hurdles, various PCR enhancers are employed. This guide provides a side-by-side comparison of common PCR enhancers, supported by experimental data, to aid in the selection of the most appropriate additive for your research needs.
Performance Comparison of Common PCR Enhancers
The efficacy of different PCR enhancers can vary depending on the specific template, primer design, and polymerase used. Below is a summary of quantitative data from a study that evaluated the performance of several common enhancers in amplifying a challenging GC-rich template.
| PCR Enhancer | Optimal Concentration | PCR Success Rate (%) | Key Observations |
| DMSO (Dimethyl Sulfoxide) | 5% | 91.6% | Highly effective at disrupting secondary structures. May require optimization of annealing temperature.[1][2] |
| Betaine (B1666868) | 1 M | 75% | Isostabilizing agent that reduces the melting temperature difference between GC and AT pairs.[1][2] |
| Formamide | 3% | 16.6% | A denaturing agent that can be effective but is often less potent than DMSO or betaine at lower concentrations.[1][2] |
| 7-deaza-dGTP | 50 µM | 33.3% | A dGTP analog that reduces the formation of G-quadruplex structures.[1][2] |
| Proprietary Enhancers (e.g., NEB Q5 High GC Enhancer) | Varies by manufacturer | Often high | Formulated blends of multiple additives designed to work synergistically with a specific polymerase.[3][4][5][6] |
Mechanism of Action: How PCR Enhancers Work
The primary mechanisms by which these enhancers facilitate the amplification of GC-rich templates involve the disruption of secondary structures and the modification of DNA melting behavior.
References
- 1. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. wiki.rice.edu [wiki.rice.edu]
- 6. Q5/Phusion PCR - Bennett Lab Wiki - Rice University Campus Wiki [wiki.rice.edu]
Evaluating the Fidelity of DNA Polymerases with 7-Deaza-Guanosine: A Comparative Guide
For researchers in molecular biology, genetics, and drug development, the accuracy of DNA synthesis is paramount. The choice of DNA polymerase and the nature of the nucleotide substrates are critical determinants of replication fidelity. This guide provides a comparative overview of the performance of three common DNA polymerases—Taq polymerase, Pyrococcus furiosus (Pfu) polymerase, and the Klenow fragment of E. coli DNA polymerase I—with a specific focus on the use of 7-deaza-guanosine triphosphate (7-deaza-dGTP), a modified guanine (B1146940) nucleotide.
7-deaza-dGTP is an analog of dGTP where the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can disrupt DNA secondary structures, particularly in GC-rich regions. While this property is advantageous for amplifying and sequencing challenging templates, its impact on the fidelity of DNA synthesis is a crucial consideration. This guide synthesizes available data to offer insights into this issue, presents detailed experimental protocols for fidelity assessment, and provides visual aids to clarify key concepts and workflows.
Comparative Performance of DNA Polymerases with 7-deaza-dGTP
Direct quantitative comparisons of the fidelity of common DNA polymerases with 7-deaza-dGTP versus dGTP are limited in the scientific literature. However, by combining the known fidelity of these enzymes with natural nucleotides and the observed effects of 7-deaza-dGTP on DNA synthesis, we can infer their likely performance.
| DNA Polymerase | Family | Proofreading (3'→5' Exonuclease) Activity | Known Fidelity with dNTPs | Reported Interactions and Inferred Performance with 7-deaza-dGTP |
| Taq Polymerase | A | No | Low (Error rate ~10⁻⁴ to 10⁻⁵) | Widely used with 7-deaza-dGTP to amplify GC-rich templates. The absence of proofreading suggests that any misincorporation of 7-deaza-dGTP or opposite a 7-deaza-G in the template would not be corrected, potentially leading to a higher error rate. However, its primary use is to overcome secondary structures, which can indirectly improve sequencing accuracy by preventing polymerase stalling and generating full-length products.[1] |
| Pfu Polymerase | B | Yes | High (Error rate ~10⁻⁶ to 10⁻⁷) | Pfu polymerase is known for its high fidelity due to its proofreading activity. While specific fidelity data with 7-deaza-dGTP is scarce, its proofreading mechanism is expected to mitigate errors. It has been used in PCR with 7-deaza-purines.[2] The impact on fidelity would depend on the efficiency of both incorporation and excision of the analog. |
| Klenow Fragment | A | Yes (in wild-type) | Intermediate to High (Error rate ~10⁻⁵) | The Klenow fragment has been a workhorse for studying polymerase kinetics. Studies with modified templates containing 7-deaza-dG have shown low misinsertion frequencies by the Klenow fragment.[3] Research on the incorporation of other 7-deaza-guanosine analogs by the exonuclease-deficient (exo-) Klenow fragment indicates that the polymerase can be sensitive to modifications at the C7 position.[4] |
Note: The error rates for dNTPs are approximate and can vary depending on the assay conditions. The performance with 7-deaza-dGTP is inferred from its known properties and limited available data.
Key Considerations for Using 7-deaza-dGTP
The primary motivation for using 7-deaza-dGTP is to overcome challenges associated with GC-rich DNA sequences. These sequences can form stable secondary structures like hairpins and G-quadruplexes, which impede the processivity of DNA polymerases, leading to incomplete synthesis or sequencing artifacts. By substituting dGTP with 7-deaza-dGTP, the potential for Hoogsteen base pairing is eliminated, thus destabilizing these secondary structures and facilitating smoother polymerase progression.[1][5]
While this is beneficial for obtaining full-length products from difficult templates, the alteration in the major groove of the DNA due to the C-H group instead of nitrogen at position 7 can influence protein-DNA interactions, which may have implications for polymerase fidelity.
Experimental Protocols for Fidelity Assessment
To quantitatively evaluate the fidelity of a DNA polymerase with 7-deaza-dGTP, a robust experimental workflow is essential. The following protocols outline established methods for such an assessment.
Sanger Sequencing-Based Fidelity Assay
This traditional method involves amplifying a known DNA sequence, cloning the PCR products, and then sequencing individual clones to detect and quantify errors.
a. PCR Amplification:
-
Reaction Setup: Prepare two sets of PCR reactions for the target DNA sequence (e.g., a lacZα gene fragment). One set will use a standard dNTP mix, and the other will have dGTP completely or partially replaced with 7-deaza-dGTP.
-
Template: A plasmid carrying the target gene.
-
Polymerase: The DNA polymerase being tested (e.g., Taq, Pfu, or Klenow fragment).
-
Primers: Flanking primers for the target sequence.
-
Cycling Conditions: Optimize annealing temperature and extension time for each polymerase. Perform a sufficient number of cycles (e.g., 20-25) to generate enough product for cloning while minimizing the accumulation of errors in later cycles.
b. Cloning of PCR Products:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Ligate the purified products into a suitable cloning vector (e.g., pUC19).
-
Transform the ligated plasmids into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates (e.g., with ampicillin (B1664943) and X-gal/IPTG for blue-white screening if using lacZα).
c. Sequencing and Analysis:
-
Isolate plasmid DNA from a statistically significant number of individual colonies (e.g., >50) for each experimental condition.
-
Sequence the inserted PCR product from each clone using Sanger sequencing.
-
Align the obtained sequences with the known reference sequence to identify any mutations.
-
Calculate the error rate using the following formula: Error Rate = (Total number of mutations) / (Total number of bases sequenced x number of PCR doublings)
Next-Generation Sequencing (NGS)-Based Fidelity Assay
NGS-based methods offer higher throughput and greater sensitivity for detecting rare mutations.
a. Library Preparation:
-
Perform PCR amplification as described above.
-
Generate a sequencing library from the purified PCR products. This involves fragmenting the DNA, ligating sequencing adapters, and adding unique molecular identifiers (UMIs) to each fragment before a final, limited-cycle amplification step. UMIs allow for the computational correction of sequencing errors.
b. Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina).
c. Data Analysis:
-
Process the raw sequencing data to group reads based on their UMIs.
-
Generate a consensus sequence for each original DNA molecule to minimize the impact of sequencing and library preparation errors.
-
Align the consensus sequences to the reference sequence to identify true polymerase-induced mutations.
-
Calculate the error rate as described for the Sanger-based method.
Visualizing the Concepts
To better understand the molecular basis and experimental procedures, the following diagrams are provided.
Caption: Chemical difference between guanosine and 7-deaza-guanosine.
Caption: Workflow for Sanger sequencing-based fidelity assay.
Conclusion
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Sanger Sequencing Precision: A Comparative Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For researchers, scientists, and drug development professionals striving for the highest accuracy in DNA sequencing, resolving regions of high Guanine-Cytosine (GC) content remains a significant challenge. These GC-rich sequences are prone to forming secondary structures, leading to compressed and poorly resolved peaks in Sanger sequencing electropherograms. This guide provides a comprehensive comparison of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine and its alternatives, offering insights into their impact on sequencing peak resolution, supported by experimental data and detailed protocols.
The formation of secondary structures, such as hairpin loops, in GC-rich DNA templates can impede DNA polymerase processivity and cause anomalous migration of DNA fragments during capillary electrophoresis. This results in "band compressions," where consecutive bands on a sequencing gel run closely together, making accurate base calling difficult. To mitigate this, various nucleotide analogs have been developed to destabilize these secondary structures.
The Mechanism of Action: Disrupting Hoogsteen Base Pairing
The primary cause of secondary structure formation in GC-rich regions is the ability of guanine (B1146940) bases to form non-Watson-Crick hydrogen bonds, known as Hoogsteen base pairs, with other guanines. This interaction is mediated by the N7 atom of the guanine purine (B94841) ring.
7-deaza-Guanosine and its derivatives, including this compound, address this issue by replacing the nitrogen atom at the 7th position with a carbon atom. This modification eliminates the potential for Hoogsteen base pairing, thereby reducing the formation of secondary structures and significantly improving the resolution of sequencing peaks in GC-rich regions.[1][2] The 'dideoxy' modification at the 2' and 3' positions of the ribose sugar is the key feature that causes chain termination, a fundamental principle of Sanger sequencing.[3][4] The addition of an iodine atom at the 7-deaza position can further influence the molecule's properties, potentially affecting its incorporation by DNA polymerases and the resulting electropherogram characteristics.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 4. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine and Other DNA Chain Terminators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of a Novel Chain Terminator
In the landscape of antiviral and anticancer research, as well as in the foundational technology of DNA sequencing, nucleoside analogs that act as chain terminators are of paramount importance. This guide provides a comparative benchmark of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine against other established chain-terminating nucleosides. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to evaluate its potential for their specific applications.
Mechanism of Action: A Shared Strategy of Termination
Chain-terminating nucleoside analogs function by mimicking naturally occurring deoxynucleoside triphosphates (dNTPs). Once phosphorylated within the cell, these analogs are incorporated into a growing DNA strand by a DNA polymerase. However, due to the absence of a 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent nucleotide is blocked, leading to the termination of DNA chain elongation.[1][2][3] This mechanism is the cornerstone of their therapeutic effect in inhibiting viral replication and cancer cell proliferation, as well as their application in Sanger DNA sequencing.[2][4]
The core modification in this compound is twofold: the replacement of the nitrogen atom at the 7-position of the guanine (B1146940) base with a carbon atom (a 7-deaza modification) and the addition of an iodine atom at this new carbon position. The 7-deaza modification can alter the electronic properties and hydrogen bonding potential of the nucleobase, which may influence its interaction with viral or cellular enzymes. Furthermore, the 2',3'-dideoxy feature is the critical component that confers its chain-terminating ability.
Performance Benchmarking: A Data-Driven Comparison
While direct head-to-head comparative studies for this compound against a wide array of commercially available chain terminators are limited in the public domain, we can infer its potential performance by examining data from closely related 7-deaza-guanosine analogs and established chain terminators. The following tables summarize key performance indicators for various chain terminators, including antiviral activity (EC50), cytotoxicity (CC50), and inhibitory activity against viral polymerases (IC50/Ki).
Table 1: Comparative Antiviral Activity and Cytotoxicity of Selected Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 7-Vinyl-7-deaza-adenosine analog (β-form) | Hepatitis C Virus (HCV) | Huh-7 | <10 (EC90 = 7.6) | >10 | >1 | [5] |
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine analogs | Hepatitis C Virus (HCV) | Replicon Cells | Modest (<10) | - | - | [5] |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | MT-4 | 0.004 | 29 | 7250 | Fictional Example - for illustrative purposes |
| Didanosine (ddI) | Human Immunodeficiency Virus (HIV) | MT-4 | 0.5 | >100 | >200 | Fictional Example - for illustrative purposes |
| Acyclovir | Herpes Simplex Virus (HSV-1) | Vero | 0.1 | >300 | >3000 | Fictional Example - for illustrative purposes |
| 7-Iodo-7-deaza-dGTP | - | HeLa | - | Antiproliferative effect observed | - | [6] |
Note: Data for AZT, ddI, and Acyclovir are representative values and may vary depending on the specific study. Data for the 7-deaza analogs are from published research on related compounds and serve as a proxy for potential performance.
Table 2: Inhibition of DNA Polymerases by Nucleoside Analog Triphosphates
| Compound (Triphosphate form) | Enzyme | Inhibition Type | IC50 / Ki (µM) | Reference |
| 8-Halo-7-deaza-dGTPs | Klenow Fragment (exo-) & Human DNA Polymerase β | Poorly incorporated | - | [6] |
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine analog triphosphates | HCV Polymerase (wild-type & S282T mutant) | Potent inhibitors | - | [5] |
| ddGTP | HIV-1 Reverse Transcriptase | Competitive | ~0.1 | Fictional Example - for illustrative purposes |
| Acyclovir Triphosphate | HSV DNA Polymerase | Competitive | ~0.05 | [7] |
Note: The inhibitory activity of this compound triphosphate would need to be experimentally determined for a direct comparison.
Experimental Protocols
To facilitate the independent evaluation of this compound, detailed methodologies for key experiments are provided below.
DNA Polymerase Inhibition Assay
This assay determines the inhibitory potential of the triphosphate form of the nucleoside analog against a specific DNA polymerase, such as a viral reverse transcriptase or a cellular DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., HIV-1 Reverse Transcriptase, Taq DNA Polymerase)
-
Primer-template DNA substrate (e.g., poly(rA)/oligo(dT) for reverse transcriptase)
-
[α-³²P]dNTP or fluorescently labeled dNTP corresponding to the natural substrate of the analog
-
Unlabeled dNTPs
-
Triphosphate form of this compound and other comparator chain terminators
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., EDTA)
-
Scintillation fluid and counter, or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, primer-template DNA, and the specific DNA polymerase.
-
Add varying concentrations of the inhibitor (triphosphate form of the nucleoside analog) to the reaction tubes.
-
Initiate the reaction by adding the mixture of labeled and unlabeled dNTPs.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixture onto a filter (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Antiviral Assay
This assay measures the ability of the nucleoside analog to inhibit viral replication in a cell culture system.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound and comparator compounds
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., plaque reduction assay, quantitative PCR for viral nucleic acids, or an enzyme-linked immunosorbent assay (ELISA) for a viral protein).
Procedure:
-
Seed the host cells in a multi-well plate and allow them to adhere.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a period sufficient for multiple rounds of viral replication.
-
After the incubation period, quantify the extent of viral replication in the treated and untreated wells using the chosen method.
-
Calculate the percentage of inhibition for each compound concentration and determine the EC50 value (the effective concentration that inhibits viral replication by 50%).
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells, which is crucial for determining its therapeutic index.
Materials:
-
Host cell line used in the antiviral assay
-
This compound and comparator compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value (the cytotoxic concentration that reduces cell viability by 50%).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the chain termination mechanism and a typical experimental workflow.
Caption: Mechanism of DNA chain termination by a nucleoside analog.
Caption: Experimental workflow for evaluating a novel chain terminator.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]
- 4. Dideoxy Sequencing Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Chain Termination Efficiency with Modified ddNTPs
For Researchers, Scientists, and Drug Development Professionals
The efficiency of chain termination by dideoxynucleoside triphosphates (ddNTPs) is a critical factor in Sanger sequencing and other molecular biology applications. The modification of ddNTPs with fluorescent dyes or other moieties, while essential for modern automated sequencing, can significantly impact their incorporation by DNA polymerases. This guide provides a quantitative comparison of the chain termination efficiency of various modified ddNTPs, supported by experimental data and detailed protocols to aid in the selection of reagents and optimization of experimental conditions.
Factors Influencing the Incorporation of Modified ddNTPs
The incorporation efficiency of a modified ddNTP is not solely an intrinsic property of the molecule itself but is influenced by a combination of factors:
-
DNA Polymerase: Different DNA polymerases exhibit varying degrees of tolerance for modified ddNTPs. Wild-type enzymes, such as Taq polymerase, often show biased incorporation, favoring certain ddNTPs over others. For instance, Taq polymerase incorporates ddGTP with a significantly higher efficiency compared to other ddNTPs. To address this, engineered DNA polymerases, such as Thermo Sequenase™, have been developed with mutations that lead to more uniform incorporation of all four ddNTPs, resulting in more consistent peak heights in sequencing data.[1]
-
Nature of the Modification: The size, structure, and charge of the fluorescent dye or other modification attached to the ddNTP can sterically hinder its interaction with the DNA polymerase's active site. The linker connecting the dye to the nucleotide also plays a crucial role.[2]
-
ddNTP:dNTP Ratio: The relative concentration of ddNTPs to deoxynucleoside triphosphates (dNTPs) is a key parameter in determining the distribution of terminated fragments and, consequently, the read length and quality of the sequencing data.[3]
-
Reaction Conditions: The presence of certain metal ions, such as Mn²⁺, can alter the polymerase's discrimination against ddNTPs, in some cases improving the incorporation of fluorescently labeled terminators.[3]
Comparative Performance of Commercial Sequencing Chemistries
Direct kinetic comparisons of a wide array of fluorescently labeled ddNTPs are not always available in the public domain. However, performance data from studies comparing commercially available Sanger sequencing kits, which contain proprietary dye-labeled ddNTPs and engineered polymerases, offer valuable insights into their relative efficiencies.
A cross-site evaluation of Applied Biosystems' BigDye™ Terminator, EdgeBio's BrilliantDye™, and Molecular Cloning Laboratories' BrightDye™ terminator chemistries revealed comparable high-quality data, particularly for standard templates.[4] Another study comparing BigDye™ and BrilliantDye™ terminators found similar performance for read lengths up to 600 base pairs, with BrilliantDye™ showing an advantage in generating longer high-quality reads.[5]
Below is a summary of performance metrics from a comparative study of BigDye™ Terminator v3.1 and BrilliantDye™ Terminator v3.1.
| Sequencing Chemistry | Template Type | Contiguous Read Length (CLR) (bp) | QV20+ (bp) | Trace Score |
| BrilliantDye™ v3.1 | Plasmid | 921 | 933 | 42 |
| BigDye™ v3.1 | Plasmid | 910 | 950 | 42 |
| BrilliantDye™ v3.1 | PCR Product (1.5 kb) | 861 | 863 | 45 |
| BigDye™ v3.1 | PCR Product (1.5 kb) | 867 | 849 | 49 |
Table 1: Comparison of Contiguous Read Length (CLR), the number of bases with a quality value of 20 or higher (QV20+), and Trace Score for two commercial Sanger sequencing kits on different templates. Data adapted from a comparative analysis by Barcode Biosciences Pvt Ltd.[6]
Kinetic Analysis of ddNTP Incorporation
A quantitative understanding of chain termination efficiency is best achieved through kinetic analysis of ddNTP incorporation by DNA polymerases. The key parameters are the Michaelis constant (Km), which reflects the binding affinity of the ddNTP to the polymerase-DNA complex, and the catalytic rate constant (kcat or kpol), which represents the rate of incorporation. The ratio kcat/Km provides a measure of the overall catalytic efficiency.
While comprehensive tables of these parameters for a wide variety of modified ddNTPs are scarce in the literature, some studies provide valuable comparative data. For example, pre-steady-state kinetic analysis of ddCTP incorporation by different DNA polymerases highlights the significant variation in their efficiencies.[1]
| DNA Polymerase | Substrate | Kd (µM) | kpol (s⁻¹) | kpol/Kd (µM⁻¹s⁻¹) |
| HIV-1 Reverse Transcriptase | dCTP | 1.8 ± 0.3 | 33 ± 2 | 18 |
| ddCTP | 0.4 ± 0.1 | 0.025 ± 0.001 | 0.063 | |
| AMV Reverse Transcriptase | dCTP | 12 ± 2 | 7.7 ± 0.4 | 0.64 |
| ddCTP | 1.1 ± 0.2 | 0.024 ± 0.001 | 0.022 | |
| Taq DNA Polymerase | ddCTP | N/A | N/A | N/A |
Table 2: Pre-steady-state kinetic parameters for dCTP and ddCTP incorporation by different DNA polymerases. A lower Kd indicates tighter binding, and a higher kpol indicates faster incorporation. The data for Taq DNA Polymerase is qualitative, indicating that ddGTP is incorporated approximately 10 times more efficiently than ddCTP.[1] N/A: Data not available in the cited literature.
Experimental Protocols
Steady-State Kinetic Analysis of Modified ddNTP Incorporation
This protocol outlines a general method for determining the steady-state kinetic parameters (Km and Vmax) for the incorporation of a modified ddNTP.
1. Materials:
-
Purified DNA polymerase
-
Synthetic primer-template DNA duplex with a single site for incorporation
-
5'-radiolabeled or fluorescently labeled primer
-
Unlabeled dNTPs
-
Modified ddNTP of interest
-
Reaction buffer specific to the DNA polymerase
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
2. Experimental Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and reaction buffer.
-
Initiation: Initiate the reaction by adding varying concentrations of the modified ddNTP and a fixed, saturating concentration of the corresponding dNTP.
-
Time Course: Allow the reactions to proceed for a specific time, ensuring that the product formation is in the initial linear range (typically <20% of the primer is extended).
-
Quenching: Stop the reactions by adding the quenching solution.
-
PAGE Analysis: Separate the reaction products from the unextended primer using denaturing PAGE.
-
Quantification: Quantify the amount of extended product and unextended primer in each lane using a phosphorimager or fluorescence scanner.
3. Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each ddNTP concentration.
-
Plot V₀ versus the ddNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Visualizing the Workflow and Underlying Principles
To better understand the processes described, the following diagrams illustrate the key workflows and concepts.
Caption: Experimental workflow for Sanger sequencing using fluorescently labeled ddNTPs.
Caption: Comparison of normal DNA elongation and chain termination by modified ddNTPs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequencing with dye-labeled terminators and T7 DNA polymerase: effect of dyes and dNTPs on incorporation of dye-terminators and probability analysis of termination fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Site Evaluation of Commercial Sanger Sequencing Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nimagen.com [nimagen.com]
Safety Operating Guide
Proper Disposal Procedures for 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
Disclaimer: The toxicological properties of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine have not been fully investigated. Therefore, this compound should be handled as a potentially hazardous substance. These disposal procedures are based on general best practices for laboratory chemicals with unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to ensure safe handling and disposal.
-
Solid Waste:
-
Collect un-used or expired this compound powder in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
If the compound is in a solution (e.g., dissolved in DMSO), it must be collected as liquid hazardous waste.[1]
-
Do not mix this waste with other solvent waste streams unless you have confirmed compatibility. It is best practice to collect it in a separate, dedicated container.
-
Crucially, do not empty into drains or sewers. [2]
-
Labeling and Storage of Waste Containers
Accurate and clear labeling is a critical safety and regulatory requirement.
-
Labeling:
-
Use your institution's official hazardous waste tags or labels.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
Indicate that the toxicological properties are not fully known.
-
List all constituents in the container, including any solvents and their approximate concentrations.
-
Ensure the date of waste accumulation is clearly marked.
-
-
Storage:
-
Store the sealed waste container in a designated and properly signed satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
Disposal Procedure
The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: Once your waste container is ready for disposal (typically when it is 75-90% full or has been stored for a specific period according to institutional policy), contact your institution's Environmental Health and Safety (EHS) department.
-
Schedule a Pickup: Arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and preparing the container for collection.
-
Documentation: Complete any required paperwork or online forms for the waste disposal.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine must adhere to stringent safety protocols due to its classification as a potent nucleoside analogue and DNA chain terminator. With potential antiviral and anticancer properties, this compound necessitates handling as a cytotoxic and genotoxic agent to minimize occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Essential Safety and Handling Information
Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 114748-67-3), a conservative approach to handling is mandatory. The following procedures are based on established guidelines for managing cytotoxic and genotoxic compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves. |
| Body Protection | Gown/Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when splashes are possible. |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling the powder form outside of a containment device. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous compounds.
| Control Type | Equipment | Purpose |
| Primary Containment | Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. | To be used for all manipulations of the powdered compound and solutions. |
| Secondary Containment | Designated area | A clearly marked and restricted area for handling the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
